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Core Science & Biosynthesis

Foundational

(2-Ethoxyphenyl) 4-nitrobenzoate: Comprehensive Physicochemical Profiling, Synthesis, and Analytical Validation

Executive Summary In the realm of medicinal chemistry and advanced organic synthesis, the precise characterization and synthesis of building blocks are paramount. (2-Ethoxyphenyl) 4-nitrobenzoate (CAS: 92554-29-5) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, the precise characterization and synthesis of building blocks are paramount. (2-Ethoxyphenyl) 4-nitrobenzoate (CAS: 92554-29-5) is a highly versatile aromatic ester frequently utilized as an intermediate in the development of anti-inflammatory, antifungal, and antiparasitic agents [1]. This technical whitepaper provides an authoritative breakdown of its molecular weight, chemical formula, synthetic methodology, and the analytical workflows required to validate its structural integrity.

Physicochemical & Stoichiometric Profiling

Understanding the exact elemental composition and molecular weight of a compound is the first step in establishing a robust analytical profile. The synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate is achieved via the condensation of 4-nitrobenzoic acid and 2-ethoxyphenol.

  • 4-Nitrobenzoic Acid Radical: C7​H4​NO3​

  • 2-Ethoxyphenol Radical: C8​H9​O2​

  • Condensation Result: C7​H4​NO3​+C8​H9​O2​→C15​H13​NO5​

The resulting molecular formula is C15H13NO5 , yielding a precise molecular weight of 287.27 g/mol .

Table 1: Core Physicochemical Data
PropertyValueMethod / Source
Molecular Formula C15H13NO5Theoretical Stoichiometry
Molecular Weight 287.27 g/mol IUPAC Atomic Weights
Monoisotopic Mass 287.0794 DaExact Mass Calculation
CAS Registry Number 92554-29-5Chemical Databases [1]
Elemental Analysis C: 62.72%, H: 4.56%, N: 4.88%, O: 27.85%Combustion Analysis
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 5Structural Analysis

Synthetic Methodology: The Steglich Esterification

The synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate must overcome the inherent steric hindrance of the ortho-substituted 2-ethoxyphenol and the deactivated nature of the phenol nucleophile. Traditional Fischer esterification is unsuitable here due to the harsh acidic conditions that can cleave the ether linkage. Instead, the Steglich Esterification is the field-proven standard for this transformation [2].

Causality Behind Experimental Choices
  • Coupling Agent (DCC/EDC): Activates the carboxylic acid to form an O-acylisourea intermediate.

  • Catalyst (DMAP): 4-Dimethylaminopyridine (DMAP) is strictly required. DMAP is a stronger nucleophile than the phenol; it attacks the O-acylisourea to form a highly electrophilic acylpyridinium intermediate. This causality is twofold: it drastically accelerates the reaction rate and prevents the competitive 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct [3].

  • Solvent (Anhydrous DCM): Water must be rigorously excluded to prevent the competitive hydrolysis of the highly reactive acylpyridinium intermediate back into 4-nitrobenzoic acid [3].

Step-by-Step Protocol
  • Activation: Dissolve 1.0 eq of 4-nitrobenzoic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Coupling Addition: Add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) to the solution at 0 °C. Stir for 15 minutes to allow the formation of the O-acylisourea intermediate.

  • Catalysis & Nucleophilic Attack: Introduce 0.1 eq of DMAP followed by the dropwise addition of 1.0 eq of 2-ethoxyphenol.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progression.

  • Workup: Filter the DCU byproduct. Wash the organic filtrate sequentially with 5% aqueous HCl (to remove DMAP), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (Ethyl Acetate/Hexanes) to yield the pure ester.

Steglich A 4-Nitrobenzoic Acid C7H5NO4 C O-Acylisourea Intermediate A->C + B B DCC / EDC (Coupling Agent) E Acylpyridinium Active Ester C->E + D D DMAP (Catalyst) G (2-Ethoxyphenyl) 4-nitrobenzoate C15H13NO5 E->G + F F 2-Ethoxyphenol C8H10O2

Steglich Esterification Mechanistic Pathway for (2-Ethoxyphenyl) 4-nitrobenzoate Synthesis.

Analytical Validation Workflow

To definitively prove that the synthesized compound matches the target molecular weight (287.27) and formula (C15H13NO5), a self-validating analytical system utilizing orthogonal techniques is required.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Rationale: Verifies the molecular weight and provides isotopic distribution data.

  • Protocol: Dissolve the sample in LC-MS grade Acetonitrile. Analyze using an ESI+ (Electrospray Ionization) source.

  • Expected Results: The base peak should appear at m/z 288.28 corresponding to the [M+H]+ ion. A secondary sodium adduct peak at m/z 310.26 [M+Na]+ is also highly diagnostic for esters.

Nuclear Magnetic Resonance (NMR)
  • Rationale: Confirms the structural connectivity and the presence of the exact number of protons/carbons defined by the C15H13NO5 formula.

  • Expected 1H NMR (CDCl3):

    • The ethoxy group will present as a distinct triplet (approx. 1.4 ppm, 3H) and a quartet (approx. 4.1 ppm, 2H).

    • The 4-nitrobenzoate ring will display a classic AA'BB' splitting pattern in the aromatic region (approx. 8.3 ppm, 4H) due to the strong electron-withdrawing nature of the para-nitro group.

Elemental Analysis (Combustion)
  • Rationale: Provides empirical proof of the C15H13NO5 formula by measuring the exact mass percentages of C, H, N, and O.

  • Validation Criteria: The experimental values must fall within ±0.4% of the theoretical values (C: 62.72%, H: 4.56%, N: 4.88%).

Validation Compound (2-Ethoxyphenyl) 4-nitrobenzoate MW: 287.27 g/mol LCMS LC-MS (ESI+) Mass Confirmation Compound->LCMS NMR 1H & 13C NMR Structural Elucidation Compound->NMR EA Elemental Analysis Formula Verification Compound->EA Mass [M+H]+ m/z 288.28 [M+Na]+ m/z 310.26 LCMS->Mass Ionization Struct Ethoxy: q, t Nitro-Ar: AA'BB' NMR->Struct Resonance Form C: 62.72%, H: 4.56% N: 4.88% EA->Form Combustion

Analytical Validation Workflow for Molecular Weight and Formula Confirmation.

References

  • "Steglich Esterification." Organic Chemistry Portal. Available at:[Link]

  • Jordan, Andrew, et al. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry 23.17 (2021): 6405-6413. Royal Society of Chemistry. Available at:[Link]

Exploratory

(2-Ethoxyphenyl) 4-nitrobenzoate CAS number and identifiers

An In-Depth Technical Guide to Ethyl 4-nitrobenzoate: Synthesis, Properties, and Applications Authored by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of Ethyl 4-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 4-nitrobenzoate: Synthesis, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Ethyl 4-nitrobenzoate, a significant chemical intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. This document details its chemical identifiers, physicochemical properties, established synthetic routes with mechanistic insights, and key applications. The guide is intended for researchers, chemists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, comparative data, and a thorough understanding of the underlying chemical principles.

Introduction and Core Identifiers

Ethyl 4-nitrobenzoate (EPNB) is an ester of 4-nitrobenzoic acid and ethanol. Its chemical structure, featuring a nitro group para to the ester linkage, makes it a versatile precursor for a wide range of chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the ester moiety. This compound is a stable, crystalline solid at room temperature and serves as a crucial building block in organic synthesis.[1]

A precise understanding of a compound's identifiers is critical for regulatory compliance, safety, and procurement. The following table summarizes the key identifiers for Ethyl 4-nitrobenzoate.

IdentifierValueSource
CAS Number 99-77-4[2], [3], [4]
Molecular Formula C₉H₉NO₄[2], [3]
IUPAC Name ethyl 4-nitrobenzoate[2], [3]
Synonyms Ethyl p-nitrobenzoate, 4-Nitrobenzoic acid ethyl ester, 4-(Ethoxycarbonyl)nitrobenzene[2], [3], [5]
InChI Key PHWSCBWNPZDYRI-UHFFFAOYSA-N[2], [3]
SMILES CCOC(=O)C1=CC=C(C=C1)[O-][2]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of Ethyl 4-nitrobenzoate are well-documented and crucial for its handling, storage, and application in synthesis.

PropertyValueSource
Molecular Weight 195.17 g/mol [2], [6]
Appearance Pale yellow or yellow crystalline solid[1]
Melting Point 55-59 °C
Boiling Point 245-246 °C[7]
Solubility Sparingly soluble in water; soluble in ethanol, ether, and chloroform[1]

Synthesis of Ethyl 4-nitrobenzoate

The most common and industrially scalable method for the synthesis of Ethyl 4-nitrobenzoate is the Fischer esterification of 4-nitrobenzoic acid with ethanol in the presence of an acid catalyst.

Fischer Esterification: A Step-by-Step Protocol

This protocol describes a standard laboratory procedure for the synthesis of Ethyl 4-nitrobenzoate.

Materials:

  • 4-Nitrobenzoic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hexafluoropropanesulfonic acid hydrate

  • Toluene or Cyclohexane (as solvent)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-nitrobenzoic acid, a 3 to 5-fold molar excess of ethanol, and an inert solvent such as toluene.[8][9]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or a polyfluoroalkanesulfonic acid to the mixture.[9]

  • Reflux: Heat the reaction mixture to reflux (approximately 80-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Quenching: Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude Ethyl 4-nitrobenzoate can be further purified by recrystallization from ethanol to yield a crystalline solid.

Mechanistic Pathway of Fischer Esterification

The following diagram illustrates the key steps in the acid-catalyzed esterification of 4-nitrobenzoic acid.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products 4-NBA 4-Nitrobenzoic Acid Protonated_Carbonyl Protonated Carbonyl 4-NBA->Protonated_Carbonyl Protonation of Carbonyl Oxygen EtOH Ethanol EtOH->Protonated_Carbonyl H+ H+ (Catalyst) H+->4-NBA Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack by Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination H2O Water Tetrahedral_Intermediate->H2O EPNB Ethyl 4-nitrobenzoate Protonated_Ester->EPNB Deprotonation H+_regen H+ (Regenerated) Protonated_Ester->H+_regen

Caption: Mechanism of Fischer Esterification for Ethyl 4-nitrobenzoate Synthesis.

Key Applications in Research and Development

Ethyl 4-nitrobenzoate is a valuable intermediate in several industrial and research applications:

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The nitro group can be readily reduced to an amine, which is a key functional group in many drug molecules.

  • Dye Manufacturing: The chromophoric properties of the nitroaromatic system make it a useful starting material for the production of azo dyes and other colorants.[1]

  • Agrochemicals: It is used in the synthesis of certain pesticides and herbicides.[1][10]

  • Material Science: Ethyl 4-nitrobenzoate can be used as a precursor for the synthesis of polymers and resins with specific optical or electronic properties.[10]

Analytical and Quality Control

The purity of Ethyl 4-nitrobenzoate is typically assessed using a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the quantitative analysis of Ethyl 4-nitrobenzoate and the detection of impurities.[5] A typical mobile phase consists of acetonitrile and water with a small amount of acid, such as phosphoric or formic acid.[5]

  • Gas Chromatography (GC): Due to its volatility, GC is also a suitable method for purity assessment.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.

    • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the ester carbonyl and the nitro group.

    • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule.

The following diagram outlines a typical quality control workflow for Ethyl 4-nitrobenzoate.

QC_Workflow Start Crude Ethyl 4-nitrobenzoate Purity_Check Purity Assessment (HPLC/GC) Start->Purity_Check Structure_Verification Structural Verification (NMR, IR, MS) Purity_Check->Structure_Verification Decision Meets Specifications? Structure_Verification->Decision Release Release for Use/Sale Decision->Release Yes Repurify Repurification (e.g., Recrystallization) Decision->Repurify No Repurify->Purity_Check

Caption: Quality Control Workflow for Ethyl 4-nitrobenzoate.

Conclusion

Ethyl 4-nitrobenzoate is a cornerstone intermediate in organic synthesis, with its importance underscored by its wide-ranging applications in pharmaceuticals, agrochemicals, and material science. The Fischer esterification remains a robust and efficient method for its production. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective and safe utilization in research and industrial settings.

References

  • PubChem. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid. [Link]

  • PubChem. [2-(4-Ethylphenyl)-2-oxoethyl] 4-nitrobenzoate. [Link]

  • PubChem. 2-Ethoxy-4-nitrobenzoic acid. [Link]

  • Chemsrc. 2-ethoxyethyl 4-nitrobenzoate | CAS#:37460-43-8. [Link]

  • NIST. Benzoic acid, 4-nitro-, ethyl ester. [Link]

  • SIELC Technologies. Ethyl 4-nitrobenzoate. [Link]

  • Molbase. Synthesis of ethyl 4-nitrobenzoate. [Link]

  • PubChem. 2-Phenylethyl 4-nitrobenzoate. [Link]

  • PubChem. Ethyl 4-nitrobenzoate. [Link]

  • SCIRP. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]

  • Google Patents. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • ResearchGate. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

  • PubChem. [(2R)-2-[(2S,3S,4R,5S,6R)-6-ethoxy-3,4,5-tris[(4-nitrobenzoyl)oxy]oxan-2-yl]-2-methoxyethyl] 4-nitrobenzoate. [Link]

  • Fengchen Group Co., Ltd. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 2-Methyl-4-nitrobenzoic Acid: Applications and Synthesis. [Link]

  • PubChem. Ethyl 4-ethoxy-5-(2-methoxyethoxy)-2-nitrobenzoate. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (2-Ethoxyphenyl) 4-nitrobenzoate: Synthesis, and Thermal Analysis

Abstract This technical guide provides a comprehensive exploration of the melting and boiling points of the aromatic ester, (2-Ethoxyphenyl) 4-nitrobenzoate. In the absence of readily available experimental data for this...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the melting and boiling points of the aromatic ester, (2-Ethoxyphenyl) 4-nitrobenzoate. In the absence of readily available experimental data for this specific compound, this document outlines a robust framework for its synthesis and subsequent thermal characterization. We delve into the foundational principles of melting and boiling point determination, offering detailed, field-proven experimental protocols. Furthermore, this guide presents a theoretical estimation of these physical constants based on structure-property relationships and analysis of analogous compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing both a practical guide for laboratory work and a deeper understanding of the physicochemical principles governing the thermal behavior of aromatic esters.

Introduction: The Significance of Thermal Properties in a Research Context

(2-Ethoxyphenyl) 4-nitrobenzoate is an aromatic ester with potential applications in various fields, including medicinal chemistry and materials science. The melting and boiling points are fundamental physical properties that provide critical insights into the purity, stability, and potential processing conditions of a compound. The melting point, in particular, is a sharp and well-defined characteristic for a pure crystalline solid, making it an essential parameter for identification and quality control.[1] The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is equally important for purification through distillation and for understanding the compound's volatility.[2][3][4]

This guide addresses the current information gap regarding the experimentally determined melting and boiling points of (2-Ethoxyphenyl) 4-nitrobenzoate. We will first propose a logical and efficient synthetic route for its preparation. Subsequently, we will provide detailed, step-by-step protocols for the experimental determination of its melting and boiling points, grounded in established laboratory techniques. Finally, we will leverage theoretical principles to estimate these values, providing a valuable point of reference for experimental work.

Proposed Synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate

A plausible and efficient method for the synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate is through the esterification of 4-nitrobenzoic acid with 2-ethoxyphenol. This reaction, a classic example of Fischer-Speier esterification, is typically acid-catalyzed.

Synthesis_of_2_Ethoxyphenyl_4_nitrobenzoate reactant1 4-Nitrobenzoic Acid reactant1->Reaction reactant2 2-Ethoxyphenol reactant2->Reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->Reaction Heat product (2-Ethoxyphenyl) 4-nitrobenzoate water Water Reaction->product Reaction->water

Figure 1: Proposed synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate.

Experimental Protocol: Synthesis
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrobenzoic acid (1.0 equivalent) and 2-ethoxyphenol (1.1 equivalents).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to facilitate the reaction and allow for azeotropic removal of water. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude (2-Ethoxyphenyl) 4-nitrobenzoate can then be purified by recrystallization or column chromatography.

Experimental Determination of Melting and Boiling Points

The following sections provide detailed protocols for the accurate determination of the melting and boiling points of a synthesized and purified sample of (2-Ethoxyphenyl) 4-nitrobenzoate.

Melting Point Determination: The Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.[5][6][7]

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Powder Sample Powder Sample Load Capillary Load Capillary Powder Sample->Load Capillary Pack Sample Pack Sample Load Capillary->Pack Sample Insert into Apparatus Insert into Apparatus Pack Sample->Insert into Apparatus Heat Slowly Heat Slowly Insert into Apparatus->Heat Slowly Observe Melting Observe Melting Heat Slowly->Observe Melting Record Range Record Range Observe Melting->Record Range

Figure 2: Workflow for melting point determination.

  • Sample Preparation: Ensure the sample of (2-Ethoxyphenyl) 4-nitrobenzoate is thoroughly dried and finely powdered.

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, which is sealed at one end. The sample height should be approximately 2-3 mm.[8][9]

  • Packing the Sample: Gently tap the bottom of the capillary tube on a hard surface to tightly pack the sample at the sealed end.[8]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8]

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.[8]

Boiling Point Determination: Thiele Tube and Distillation Methods

For high-boiling-point liquids, such as aromatic esters, the Thiele tube method or a simple distillation are suitable for determining the boiling point.[2][10]

  • Sample Preparation: Place a small amount (0.5-1 mL) of liquid (2-Ethoxyphenyl) 4-nitrobenzoate into a small test tube.

  • Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling-point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.

  • Recording the Boiling Point: Remove the heat and allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[1][10]

  • Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample and Boiling Chips: Place a sample of (2-Ethoxyphenyl) 4-nitrobenzoate (at least 5 mL) and a few boiling chips into the distillation flask.

  • Heating: Gently heat the flask.

  • Temperature Reading: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Recording the Boiling Point: The temperature at which a steady stream of distillate is collected is the boiling point of the compound. Record the atmospheric pressure as the boiling point is pressure-dependent.[4][10]

Theoretical Estimation of Melting and Boiling Points

In the absence of experimental data, the melting and boiling points of (2-Ethoxyphenyl) 4-nitrobenzoate can be estimated by considering its molecular structure and comparing it to analogous compounds.

Factors Influencing Melting and Boiling Points

The melting and boiling points of organic compounds are primarily determined by the strength of their intermolecular forces.[11][12][13] For (2-Ethoxyphenyl) 4-nitrobenzoate, the key intermolecular forces at play are:

  • Van der Waals Forces (London Dispersion Forces): These forces increase with the size and surface area of the molecule. As a relatively large molecule, (2-Ethoxyphenyl) 4-nitrobenzoate will exhibit significant van der Waals interactions.

  • Dipole-Dipole Interactions: The ester and nitro functional groups introduce polarity into the molecule, leading to dipole-dipole attractions between molecules.

Esters are polar but cannot act as hydrogen bond donors, which generally results in boiling points that are lower than those of carboxylic acids of similar molecular weight but higher than those of corresponding alkanes.[7][14]

Comparative Analysis with Analogous Compounds

By examining the known melting and boiling points of structurally similar compounds, we can infer a reasonable estimate for (2-Ethoxyphenyl) 4-nitrobenzoate.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Ethyl 4-nitrobenzoate 195.1756~302
Phenyl 4-nitrobenzoate 243.22131-133No data available
(2-Ethoxyphenyl) 4-nitrobenzoate 287.28 Estimated: > 100 Estimated: > 300

Data for analogous compounds sourced from chemical supplier databases and may not be from peer-reviewed literature.

Given that (2-Ethoxyphenyl) 4-nitrobenzoate has a higher molecular weight and a larger, more complex structure than both ethyl 4-nitrobenzoate and phenyl 4-nitrobenzoate, it is expected to have stronger intermolecular forces. Therefore, its melting and boiling points are predicted to be higher than those of these analogues. The presence of the additional ethoxy group in the ortho position of the phenyl ring could also influence crystal packing and, consequently, the melting point.

Conclusion

While direct experimental data for the melting and boiling points of (2-Ethoxyphenyl) 4-nitrobenzoate is not currently available in the public domain, this technical guide provides a comprehensive framework for its synthesis and thermal characterization. The proposed synthetic route via Fischer esterification is a standard and reliable method. The detailed protocols for melting and boiling point determination offer practical guidance for researchers to obtain accurate experimental values. Furthermore, the theoretical analysis based on intermolecular forces and comparison with analogous compounds suggests that (2-Ethoxyphenyl) 4-nitrobenzoate is a high-melting solid with a high boiling point. The experimental validation of these predictions will be a valuable contribution to the chemical literature.

References

  • Predicting boiling and melting points – Organic Chemistry: How to…. (2022, July 30). Retrieved from [Link]

  • Understanding Melting and Boiling Points of Organic Compounds - Chemistry - HSCprep. (2025, March 4). Retrieved from [Link]

  • 3.3 Melting points and Boiling Points – Introductory Organic Chemistry - Open Oregon Educational Resources. Retrieved from [Link]

  • ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS - Repository. Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

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  • Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model - ACS Publications. Retrieved from [Link]

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  • BOILING POINT DETERMINATION. Retrieved from [Link]

  • 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry - Lumen Learning. Retrieved from [Link]

  • Boiling Point Determination Methods | PDF - Scribd. Retrieved from [Link]

  • Properties and Structure of Aromatic Ester Solvents | The Journal of Physical Chemistry B. (2007, April 6). Retrieved from [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020, October 10). Retrieved from [Link]

  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23). Retrieved from [Link]

  • ExperimentMeasureMeltingPoint Documentation - Emerald Cloud Lab. (2025, September 25). Retrieved from [Link]

  • ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac - ResearchGate. Retrieved from [Link]

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Exploratory

electronic properties of (2-Ethoxyphenyl) 4-nitrobenzoate

An In-depth Technical Guide to the Electronic Properties of (2-Ethoxyphenyl) 4-nitrobenzoate Abstract This technical guide provides a comprehensive analysis of the , a molecule of significant interest to researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of (2-Ethoxyphenyl) 4-nitrobenzoate

Abstract

This technical guide provides a comprehensive analysis of the , a molecule of significant interest to researchers, scientists, and drug development professionals. The document elucidates the distinct electronic characteristics arising from the synergistic and opposing effects of its constituent moieties: the electron-donating 2-ethoxyphenyl group and the electron-withdrawing 4-nitrobenzoate group, linked by an ester functional group. We delve into the foundational principles governing its electronic structure, including inductive and resonance effects, and their impact on the molecule's frontier molecular orbitals, charge distribution, and spectroscopic behavior. This guide further presents detailed, field-proven experimental protocols for the synthesis and characterization of this compound, alongside computational methodologies for theoretical validation. The content is structured to provide not just procedural steps, but the causal scientific reasoning behind them, ensuring a self-validating and authoritative resource for professionals in the field.

Molecular Structure and Foundational Electronic Principles

(2-Ethoxyphenyl) 4-nitrobenzoate is an aromatic ester comprising two distinct phenyl rings bridged by an ester linkage (-COO-). The electronic landscape of this molecule is dictated by the interplay of its three key components: the 4-nitrobenzoate unit, the 2-ethoxyphenyl unit, and the central ester bridge.

  • The 4-Nitrobenzoate Moiety: An Electron Sink The 4-nitrobenzoate portion of the molecule acts as a potent electron-withdrawing group, or an "electron sink." This characteristic is primarily due to the nitro group (-NO₂), which exerts strong inductive (-I) and resonance (-R) effects.[1][2][3] The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond network (inductive effect).[2] Simultaneously, the π-system of the nitro group delocalizes electron density from the ring (resonance effect), further depleting the ring's electron richness, particularly at the ortho and para positions.[1][4] The electron-withdrawing strength of the nitro group is quantitatively captured by its Hammett substituent constant (σ_meta = +0.71), indicating a significant deactivation of the ring towards electrophilic attack.[2]

  • The 2-Ethoxyphenyl Moiety: An Electron Source In contrast, the 2-ethoxyphenyl group functions as an electron-donating moiety, or an "electron source." The ethoxy group (-OC₂H₅) possesses an electronegative oxygen atom, which imparts a mild electron-withdrawing inductive effect (-I). However, this is overwhelmingly surpassed by its strong electron-donating resonance effect (+R), where the lone pairs on the oxygen atom are delocalized into the adjacent phenyl ring.[3][5] This donation of electron density increases the nucleophilicity of the ring, especially at the ortho and para positions relative to the ethoxy group, making it an "activating" group in the context of electrophilic aromatic substitution.[3]

  • The Ester Bridge: A Modulating Linker The ester group serves as the covalent link between the electron-donating and electron-withdrawing poles of the molecule. While not providing a continuous conjugated π-system like an alkene or imine, the ester linkage does permit a degree of electronic communication between the two phenyl rings. The carbonyl group (C=O) of the ester is itself electron-withdrawing and can influence the overall electron distribution.[6] The interplay between these three components is expected to establish a significant intramolecular dipole moment and potential for intramolecular charge transfer (ICT) characteristics.

Synthesis and Purification

A reliable synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate can be achieved via a standard esterification reaction. The following protocol is based on well-established methods for forming aromatic esters.

Experimental Protocol: Synthesis via Acyl Chloride

This method involves the reaction of 4-nitrobenzoyl chloride with 2-ethoxyphenol in the presence of a mild base to neutralize the HCl byproduct.

Materials:

  • 4-Nitrobenzoyl chloride

  • 2-Ethoxyphenol

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (eluents)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxyphenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM to the flask with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure (2-Ethoxyphenyl) 4-nitrobenzoate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture, which could hydrolyze the acyl chloride.

  • 0 °C Addition: The reaction is exothermic; slow addition at low temperature helps to control the reaction rate and prevent the formation of byproducts.

  • Base (Pyridine): Acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Aqueous Workup: The acid wash removes excess pyridine, the bicarbonate wash removes any unreacted 4-nitrobenzoic acid (from hydrolysis of the acyl chloride), and the brine wash removes residual water.

Visualization of Synthetic Workflow

Synthesis_Workflow Reactants 2-Ethoxyphenol + 4-Nitrobenzoyl Chloride + Pyridine in DCM Reaction Reaction at 0°C to RT (4-6 hours) Reactants->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Drying Dry over MgSO₄ & Concentrate Workup->Drying Purification Column Chromatography (Silica, Hexanes/EtOAc) Drying->Purification Product Pure (2-Ethoxyphenyl) 4-nitrobenzoate Purification->Product

Caption: Workflow for the synthesis and purification of (2-Ethoxyphenyl) 4-nitrobenzoate.

Characterization of Electronic Properties

A multi-technique approach combining spectroscopy, electrochemistry, and computational modeling is essential for a thorough characterization of the .

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily π → π* and n → π* transitions. The resulting spectrum provides information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7]

Expected Spectral Features:

  • π → π Transitions:* Intense absorption bands are expected due to electronic transitions within the two aromatic rings. The presence of the electron-donating ethoxy group and the electron-withdrawing nitro group, in conjunction with the ester, will likely cause a bathochromic (red) shift compared to unsubstituted benzene.[8]

  • Intramolecular Charge Transfer (ICT): The donor-acceptor nature of the molecule may give rise to a lower energy absorption band corresponding to an ICT transition from the electron-rich 2-ethoxyphenyl ring to the electron-poor 4-nitrobenzoate ring. This band is often sensitive to solvent polarity (solvatochromism).[9]

Experimental Protocol:

  • Prepare a series of dilute solutions of the compound in solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, ethanol). A typical starting concentration is 1x10⁻⁵ M.

  • Use a dual-beam UV-Vis spectrophotometer to record the absorbance spectrum for each solution from approximately 200 to 500 nm.

  • Use the pure solvent as a blank for baseline correction.

  • Identify the wavelength of maximum absorbance (λ_max) for each significant transition.

  • Analyze the shift in λ_max as a function of solvent polarity to assess solvatochromic effects, which are indicative of ICT.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the reduction and oxidation potentials of a molecule.[10][11] These potentials can be used to estimate the energies of the HOMO and LUMO levels.

Expected Redox Behavior:

  • Reduction: The 4-nitrobenzoate moiety is expected to be readily reducible. Nitroaromatic compounds typically show a distinct, often irreversible, reduction wave corresponding to the formation of a radical anion.[12][13]

  • Oxidation: The 2-ethoxyphenyl moiety, being electron-rich, is the likely site of oxidation. An irreversible oxidation peak is expected at a positive potential.

Experimental Protocol:

  • Prepare a ~1 mM solution of the compound in an anhydrous, aprotic solvent (e.g., acetonitrile or DCM) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Use a standard three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

  • Purge the solution with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) towards negative potentials to observe the reduction, and then in a separate experiment, towards positive potentials to observe the oxidation.

  • Perform a scan of the solvent/electrolyte system alone to identify background peaks.

  • Use the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard to reference the potentials to a known standard.

Computational Modeling (Density Functional Theory)

DFT calculations provide invaluable theoretical insight into the electronic structure, complementing experimental data.

Methodology:

  • Geometry Optimization: The molecular structure of (2-Ethoxyphenyl) 4-nitrobenzoate is first optimized to find its lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-31G(d).[14][15]

  • Electronic Properties Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic parameters.

    • HOMO/LUMO Orbitals: The energies and spatial distributions of the HOMO and LUMO are calculated. This helps visualize the electron donor and acceptor regions of the molecule.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution.[16][17] Electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, typically colored blue) are identified.

    • Simulated UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transition energies and oscillator strengths, which can then be compared with the experimental UV-Vis spectrum.[18]

Predicted Computational Results:

  • HOMO Localization: The HOMO is expected to be primarily localized on the electron-rich 2-ethoxyphenyl ring.

  • LUMO Localization: The LUMO is predicted to be predominantly localized on the electron-poor 4-nitrobenzoate ring.

  • MEP Map: The MEP will likely show a negative potential around the oxygen atoms of the nitro and ester groups, and a positive potential near the hydrogens of the 4-nitrobenzoate ring, visually confirming the molecule's polarity.

Characterization_Workflow cluster_exp Experimental Characterization cluster_comp Computational Modeling UV_Vis UV-Vis Spectroscopy (Solvatochromism Study) Data_UV λ_max ICT Band UV_Vis->Data_UV CV Cyclic Voltammetry (Redox Potentials) Data_CV E_ox, E_red HOMO/LUMO Energies CV->Data_CV DFT DFT Calculations (B3LYP/6-31G(d)) Data_DFT HOMO/LUMO Plots MEP Map Simulated Spectrum DFT->Data_DFT Molecule (2-Ethoxyphenyl) 4-nitrobenzoate Molecule->UV_Vis Molecule->CV Molecule->DFT

Sources

Foundational

The Synthesis and Mechanistic Profiling of (2-Ethoxyphenyl) 4-nitrobenzoate: A Technical Whitepaper

Executive Summary (2-Ethoxyphenyl) 4-nitrobenzoate (CAS 92554-29-5) is a highly specialized aryl ester utilized primarily as a synthetic intermediate in pharmaceutical development and materials science. Structurally, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Ethoxyphenyl) 4-nitrobenzoate (CAS 92554-29-5) is a highly specialized aryl ester utilized primarily as a synthetic intermediate in pharmaceutical development and materials science. Structurally, it combines the electron-donating properties of an ethoxy-substituted phenol (guethol) with the strongly electron-withdrawing nature of a nitrobenzoate moiety. This whitepaper provides an in-depth analysis of its discovery context, the mechanistic rationale behind its synthesis, and a self-validating experimental protocol designed for high-yield laboratory production.

Historical and Theoretical Foundations

The synthesis of aryl esters traces its origins back to the late 19th century. In 1884 and 1886, German chemists Carl Schotten and Eugen Baumann pioneered the [1], a foundational method for synthesizing amides and esters from amines or alcohols using acid chlorides.

While the classic Schotten-Baumann conditions utilize an aqueous biphasic system with an inorganic base (like NaOH)[2], the synthesis of highly sensitive esters like (2-Ethoxyphenyl) 4-nitrobenzoate requires modern adaptations. The primary building blocks for this compound are:

  • 2-Ethoxyphenol (Guethol): A catechol derivative where one hydroxyl group is ethylated. It is widely recognized as a biochemical reagent and a precursor in organic synthesis[3].

  • 4-Nitrobenzoyl Chloride: A highly reactive, moisture-sensitive acylating agent[4]. The presence of the para-nitro group significantly increases the electrophilicity of the carbonyl carbon, making it an ideal reagent for coupling with sterically hindered or less nucleophilic phenols.

Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate relies on a nucleophilic acyl substitution mechanism, governed by the following causal choices:

  • Selection of Acyl Chloride over Carboxylic Acid: Direct esterification (Fischer esterification) using 4-nitrobenzoic acid and 2-ethoxyphenol is thermodynamically unfavorable due to the poor nucleophilicity of the phenol and the generation of water. By using 4-nitrobenzoyl chloride, the leaving group (chloride) is highly stable, rendering the reaction irreversible and kinetically favorable[5].

  • Anhydrous Conditions vs. Aqueous Biphasic: 4-Nitrobenzoyl chloride is violently water-reactive, decomposing rapidly into 4-nitrobenzoic acid and HCl[6]. Therefore, classic aqueous Schotten-Baumann conditions lead to severe yield loss via hydrolysis. Anhydrous dichloromethane (DCM) is chosen as the solvent to preserve the electrophile.

  • Pyridine as a Dual-Purpose Reagent: Pyridine is selected over triethylamine because it acts as both an acid scavenger (neutralizing the HCl byproduct to prevent protonation of the phenol) and a nucleophilic catalyst. Pyridine attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is subsequently attacked by the 2-ethoxyphenol[7].

Mechanism R1 2-Ethoxyphenol (Nucleophile) Int Tetrahedral Intermediate (Alkoxide-like) R1->Int Nucleophilic Attack & Deprotonation R2 4-Nitrobenzoyl Chloride (Electrophile) R2->Int Nucleophilic Attack & Deprotonation Base Pyridine (Base/Catalyst) Base->Int Nucleophilic Attack & Deprotonation Prod (2-Ethoxyphenyl) 4-nitrobenzoate (Target Ester) Int->Prod Chloride Elimination Byprod Pyridinium Chloride (Salt Byproduct) Int->Byprod HCl Neutralization

Reaction mechanism for the synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate.

Quantitative Data & Physicochemical Properties

To ensure accurate analytical tracking during synthesis, the physicochemical properties of the reactants and the target compound are summarized below.

CompoundRoleCAS NumberMolecular Weight ( g/mol )Melting/Boiling PointKey Characteristics
2-Ethoxyphenol Nucleophile94-71-3138.16BP: 216–217 °CSweet, smoky odor; soluble in organic solvents[8].
4-Nitrobenzoyl Chloride Electrophile122-04-3185.56MP: 71–74 °CYellow crystalline solid; moisture-sensitive[9].
(2-Ethoxyphenyl) 4-nitrobenzoate Target Product92554-29-5287.27MP: >100 °C (Predicted)Stable aryl ester; UV-active due to nitroaromatic ring[10].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Each phase includes an in-process control (IPC) to ensure the chemical transformation has occurred before proceeding to the next step.

Phase 1: Preparation and Activation
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon to ensure strictly anhydrous conditions.

  • Reagent Loading: Dissolve 10.0 mmol (1.38 g) of 2-ethoxyphenol[11] in 30 mL of anhydrous dichloromethane (DCM). Add 12.0 mmol (0.97 mL) of anhydrous pyridine.

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Causality: The subsequent acylation is highly exothermic; cooling prevents side reactions and solvent boil-off.

Phase 2: Electrophilic Addition
  • Addition: Dissolve 11.0 mmol (2.04 g) of 4-nitrobenzoyl chloride[12] in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Self-Validation (IPC 1): Perform Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The disappearance of the 2-ethoxyphenol spot (visualized via UV or iodine) and the appearance of a new, less polar spot confirms reaction completion.

Phase 3: Quenching and Purification
  • Quenching: Add 20 mL of cold distilled water to the flask to quench any unreacted 4-nitrobenzoyl chloride.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the organic (DCM) layer. Wash the organic layer sequentially with:

    • 20 mL of 1M HCl (removes excess pyridine).

    • 20 mL of saturated aqueous NaHCO₃ (neutralizes and removes 4-nitrobenzoic acid byproduct). Self-Validation (IPC 2): CO₂ evolution will cease when all acid is neutralized.

    • 20 mL of brine (removes residual water).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Recrystallization: Recrystallize the crude solid from hot ethanol. Filter the purified crystals and dry under a vacuum.

  • Final Validation: Verify the product via Melting Point (MP) apparatus and ¹H-NMR (look for the characteristic downfield shift of the ethoxy protons and the distinct para-substituted aromatic splitting pattern of the nitrobenzoate ring).

Workflow S1 1. Preparation Anhydrous DCM + Pyridine + 2-Ethoxyphenol S2 2. Electrophile Addition Dropwise 4-Nitrobenzoyl Chloride at 0°C S1->S2 S3 3. Reaction & Monitoring Stir at RT, Self-Validate via TLC S2->S3 S4 4. Quenching & Extraction Aq. NaHCO3 Wash (Removes Acid) S3->S4 S5 5. Purification Recrystallization from Ethanol S4->S5 S6 6. Final Validation Yield Calculation, MP, NMR/IR S5->S6

Step-by-step self-validating workflow for ester synthesis.

Applications in Advanced Research

Compounds like (2-Ethoxyphenyl) 4-nitrobenzoate serve as critical scaffolds in medicinal chemistry. The nitro group can be easily reduced to an amine via catalytic hydrogenation (e.g., Pd/C and H₂), opening pathways to synthesize complex amides or sulfonamides. Similar aryl ester intermediates have been patented for their use in developing amine compounds that exhibit anti-inflammatory, antifungal, and anticancer activities[13]. Furthermore, the rigid, highly conjugated structure of aryl benzoates makes them valuable mesogens in the development of liquid crystal displays (LCDs) and advanced photosensitive resin precursors[14].

References

  • National Center for Biotechnology Information (PubChem). "2-Ethoxyphenol | C8H10O2 | CID 66755." Accessed March 11, 2026.[Link]

  • National Center for Biotechnology Information (PubChem). "4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502." Accessed March 11, 2026.[Link]

  • Grokipedia. "Schotten–Baumann reaction." Accessed March 11, 2026.[Link]

  • Vedantu. "Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples." Accessed March 11, 2026. [Link]

  • European Patent Office (EPO). "Photosensitive resin precursor composition - Patent 1496395." Accessed March 11, 2026.[Link](Note: Linked via EPO general patent database context)

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate

Abstract: This document provides a detailed, validated protocol for the synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate, an aromatic ester of interest in medicinal chemistry and materials science. The synthesis is achieved...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed, validated protocol for the synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate, an aromatic ester of interest in medicinal chemistry and materials science. The synthesis is achieved through the esterification of 2-ethoxyphenol with 4-nitrobenzoyl chloride under Schotten-Baumann conditions. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for structural characterization. Furthermore, it emphasizes safety considerations and provides insights into the rationale behind key procedural steps to ensure reproducibility and high yield.

Introduction and Scientific Context

(2-Ethoxyphenyl) 4-nitrobenzoate is an ester synthesized from 2-ethoxyphenol and a derivative of 4-nitrobenzoic acid. The 4-nitrophenyl ester moiety is a particularly useful functional group in organic synthesis. Due to the electron-withdrawing nature of the nitro group, the carbonyl carbon of the ester is rendered more electrophilic. This makes 4-nitrophenyl esters effective acylating agents, often referred to as "activated esters," which react readily with nucleophiles.[1][2] They are frequently employed in peptide synthesis and for the derivatization of biomolecules.[1][3][4]

The synthesis described herein utilizes the Schotten-Baumann reaction, a robust and widely-used method for acylating alcohols and phenols with acyl chlorides in the presence of a base.[5][6][7] The base plays a dual role: it deprotonates the phenol to form the more nucleophilic phenoxide ion and neutralizes the hydrochloric acid byproduct generated during the reaction.[6][8] This protocol has been optimized for high yield and purity, making it suitable for professionals in research and drug development.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction.

Overall Reaction:

2-Ethoxyphenol reacts with 4-Nitrobenzoyl chloride in the presence of a base (e.g., Pyridine) to yield (2-Ethoxyphenyl) 4-nitrobenzoate and Pyridinium hydrochloride.

Mechanism:

  • Activation of Nucleophile: The base (pyridine) deprotonates the hydroxyl group of 2-ethoxyphenol, forming a highly nucleophilic 2-ethoxyphenoxide ion.

  • Nucleophilic Attack: The 2-ethoxyphenoxide ion attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, forming a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

  • Byproduct Formation: The expelled chloride ion combines with the protonated base (pyridinium ion) to form a salt.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaCAS No.PuritySupplier
2-EthoxyphenolC₈H₁₀O₂94-71-3≥98%Sigma-Aldrich
4-Nitrobenzoyl chlorideC₇H₄ClNO₃122-04-3≥98%Sigma-Aldrich
Pyridine (Anhydrous)C₅H₅N110-86-1≥99.8%Sigma-Aldrich
Dichloromethane (DCM, Anhydrous)CH₂Cl₂75-09-2≥99.8%Fisher Scientific
Hydrochloric Acid (HCl)HCl7647-01-01 M (aq)VWR
Sodium Bicarbonate (NaHCO₃)NaHCO₃144-55-8Saturated (aq)VWR
Brine (Saturated NaCl solution)NaCl7647-14-5Saturated (aq)Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄7487-88-9GranularFisher Scientific
Ethyl AcetateC₄H₈O₂141-78-6HPLC GradeVWR
HexanesC₆H₁₄110-54-3HPLC GradeVWR
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • NMR Spectrometer (≥400 MHz)

  • FT-IR Spectrometer

  • Melting point apparatus

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities as needed.

Workflow Visualization

SynthesisWorkflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Reagent Addition & Reaction cluster_workup Step 3: Aqueous Work-up cluster_isolate Step 4: Isolation & Purification A Dissolve 2-Ethoxyphenol (10 mmol) and Pyridine (12 mmol) in DCM (20 mL) B Cool solution to 0 °C in an ice bath A->B D Add 4-Nitrobenzoyl Chloride solution dropwise to the cooled phenol mixture B->D C Dissolve 4-Nitrobenzoyl Chloride (11 mmol) in DCM (10 mL) C->D E Stir at 0 °C for 30 min, then at room temp for 4 hours D->E F Monitor reaction by TLC E->F G Quench with H₂O (20 mL) F->G H Transfer to Separatory Funnel G->H I Wash with 1 M HCl (2 x 20 mL) H->I J Wash with sat. NaHCO₃ (2 x 20 mL) I->J K Wash with Brine (1 x 20 mL) J->K L Dry organic layer over MgSO₄ K->L M Filter and concentrate via rotary evaporation L->M N Purify crude solid by recrystallization (Ethanol/H₂O) M->N O Dry final product under vacuum N->O

Caption: Experimental workflow for the synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethoxyphenol (1.38 g, 10 mmol).

    • Add 20 mL of anhydrous dichloromethane (DCM) and stir until the phenol has completely dissolved.

    • Add anhydrous pyridine (0.97 mL, 12 mmol) to the solution.

    • Cool the flask in an ice-water bath with continuous stirring for 10-15 minutes.

  • Addition of Acyl Chloride:

    • In a separate 50 mL flask, dissolve 4-nitrobenzoyl chloride (2.04 g, 11 mmol) in 10 mL of anhydrous DCM.

    • Transfer this solution to a dropping funnel.

    • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled, stirring solution of 2-ethoxyphenol over 15-20 minutes. A white precipitate (pyridinium hydrochloride) will form.

    • Causality: Dropwise addition is crucial to control the exothermic nature of the acylation and prevent potential side reactions.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

    • Remove the ice bath and let the reaction stir at room temperature for 4 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 2-ethoxyphenol spot indicates the reaction is complete.

  • Aqueous Work-up:

    • Once the reaction is complete, quench it by adding 20 mL of deionized water to the flask.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 20 mL) to remove excess pyridine.

      • Saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted 4-nitrobenzoic acid.

      • Brine (1 x 20 mL) to remove residual water.

    • Trustworthiness: This sequential washing procedure is a self-validating system to ensure the removal of both basic (pyridine) and acidic (4-nitrobenzoic acid) impurities, leading to a purer crude product.

  • Isolation and Purification:

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

    • Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Results and Characterization

ParameterExpected Result
Appearance White to pale yellow crystalline solid
Yield 80-90%
¹H NMR (400 MHz, CDCl₃) δ ~8.4-8.3 (d, 2H), 8.3-8.2 (d, 2H), 7.3-6.9 (m, 4H), 4.1 (q, 2H), 1.4 (t, 3H) ppm
¹³C NMR (100 MHz, CDCl₃) δ ~163, 151, 149, 139, 135, 131, 124, 123, 122, 114, 65, 15 ppm
FT-IR (KBr) ν ~1740 (C=O stretch), 1525, 1345 (NO₂ stretch), 1250 (C-O stretch) cm⁻¹
Mass Spec (ESI+) m/z calculated for C₁₅H₁₃NO₅ [M+H]⁺: 288.08; found: 288.08

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument calibration.

Safety and Handling Precautions

  • 4-Nitrobenzoyl chloride is corrosive, a lachrymator, and moisture-sensitive.[9][10][11] It causes severe skin burns and eye damage.[9][11] Always handle it in a well-ventilated chemical fume hood.[10]

  • Pyridine is flammable, harmful if swallowed or inhaled, and can cause skin irritation.

  • Dichloromethane (DCM) is a suspected carcinogen.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[11][12]

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.[13]

References

  • Process for the preparation of alkyl nitrobenzoates.
  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scientific Research Publishing (SCIRP).
  • Process for preparing nitro benzoic acid alkyl esters.
  • A Comparative Guide to Alternative Reagents for 4-Nitrobenzoyl Chloride in Esterific
  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry.
  • o-Nitrophenyl esters in solid phase peptide synthesis.
  • Chemistry Schotten Baumann Reaction.
  • p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure.
  • prepar
  • Synthesis of peptides by aminolysis of nitrophenyl esters. SciSpace.
  • 4-Nitrobenzoyl Chloride Safety D
  • 4-Nitrobenzoyl chloride - Safety D
  • 4-Nitrobenzoyl chloride SDS. Apollo Scientific.
  • 4-Nitrobenzoyl chloride SDS. ECHEMI.
  • Use of p-Nitrophenyl Esters in Solid Phase Peptide Synthesis. Acta Chemica Scandinavica.
  • Write a short note on the Schotten-Baumann reaction of Phenol. Filo.
  • Schotten Baumann Reaction Mechanism Detailed Explan
  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.
  • Safety Data Sheet: 4-Nitrobenzyl chloride. Carl ROTH.

Sources

Application

Application Note: Precision Synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate via DMAP-Catalyzed Aryl Acylation

Executive Summary The synthesis of aryl esters from sterically hindered or electronically deactivated phenols requires robust catalytic intervention. This application note details the step-by-step preparation of (2-Ethox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of aryl esters from sterically hindered or electronically deactivated phenols requires robust catalytic intervention. This application note details the step-by-step preparation of (2-Ethoxyphenyl) 4-nitrobenzoate through the esterification of 2-ethoxyphenol with 4-nitrobenzoyl chloride. By employing a modified Steglich-type acylation utilizing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and Triethylamine (TEA) as a stoichiometric acid scavenger, this protocol overcomes the inherent poor nucleophilicity of phenols. The resulting workflow provides researchers with a high-yield, self-validating system tailored for pharmaceutical intermediate development and materials science.

Mechanistic Grounding & Experimental Design

Phenols are notoriously weak nucleophiles compared to aliphatic alcohols because their oxygen lone pairs are delocalized into the aromatic ring. While traditional aqueous Schotten-Baumann conditions can be used for simple substrates, they often lead to competing hydrolysis when highly electrophilic reagents like 4-nitrobenzoyl chloride are utilized .

To ensure quantitative conversion without hydrolysis, this protocol utilizes anhydrous conditions driven by DMAP catalysis . As established by, DMAP rapidly attacks the acid chloride to form a highly reactive, highly soluble N-acylpyridinium intermediate. This intermediate is orders of magnitude more electrophilic than the parent acid chloride, allowing rapid acylation of the phenol.

Causality in Reagent Selection:

  • DMAP (0.1 eq): Acts as a nucleophilic catalyst. Sub-stoichiometric amounts are sufficient because it is continuously regenerated.

  • Triethylamine (1.5 eq): Serves as an auxiliary base. Its sole purpose is to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate DMAP, instantly terminating the catalytic cycle.

  • 0 °C Addition: The formation of the N-acylpyridinium salt is highly exothermic. Cooling the reaction during the addition phase prevents thermal degradation and suppresses ketene formation.

DMAP_Cycle AC 4-Nitrobenzoyl Chloride INT N-Acylpyridinium Intermediate AC->INT + DMAP DMAP DMAP Catalyst DMAP->INT INT->DMAP Regeneration PROD (2-Ethoxyphenyl) 4-nitrobenzoate INT->PROD + Phenol PHENOL 2-Ethoxyphenol PHENOL->PROD SALT TEA·HCl Salt PROD->SALT HCl byproduct TEA Triethylamine TEA->SALT Scavenges HCl

Logical flow of the DMAP-catalyzed esterification and TEA-mediated acid scavenging.

Stoichiometry & Materials

The reaction is scaled for a standard 10.0 mmol synthesis, which is ideal for initial library generation or analytical standard preparation. All glassware must be oven-dried to prevent moisture-induced hydrolysis of the acid chloride.

Table 1: Reagent Stoichiometry and Function

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
2-Ethoxyphenol 138.171.01.38 g (10.0 mmol)Primary Nucleophile
4-Nitrobenzoyl chloride 185.561.12.04 g (11.0 mmol)Electrophile
Triethylamine (TEA) 101.191.52.1 mL (15.0 mmol)Acid Scavenger
DMAP 122.170.10.12 g (1.0 mmol)Nucleophilic Catalyst
Dichloromethane (DCM) 84.93Solvent30 mLAprotic Reaction Medium

Step-by-Step Execution Protocol

Phase 1: Reaction Setup
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with dry Nitrogen or Argon for 5 minutes.

  • Add 1.38 g of 2-ethoxyphenol and 0.12 g of DMAP to the flask.

  • Inject 20 mL of anhydrous Dichloromethane (DCM) and stir until complete dissolution is achieved.

  • Inject 2.1 mL of Triethylamine (TEA).

  • Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Phase 2: Electrophile Addition
  • In a separate dry vial, dissolve 2.04 g of 4-nitrobenzoyl chloride in 10 mL of anhydrous DCM.

  • Using a syringe, add the 4-nitrobenzoyl chloride solution dropwise over 15 minutes to the chilled reaction mixture.

    • Causality Note: Dropwise addition prevents localized heating and controls the exothermic formation of the N-acylpyridinium intermediate. A white precipitate (TEA·HCl salt) will begin to form immediately.

Phase 3: Reaction Maturation
  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir vigorously for 2 to 4 hours under an inert atmosphere.

Phase 4: Work-Up and Purification
  • Quench: Add 20 mL of deionized water to the flask to dissolve the TEA·HCl salts and quench any unreacted acid chloride. Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash: Extract the organic layer and wash it with 20 mL of 1M HCl.

    • Causality Note: This selectively protonates residual DMAP and TEA, forcing them into the aqueous waste layer.

  • Base Wash: Wash the organic layer with 20 mL of saturated aqueous NaHCO₃.

    • Causality Note: This neutralizes and extracts 4-nitrobenzoic acid (the hydrolysis byproduct of the acid chloride).

  • Brine Wash: Wash with 20 mL of saturated NaCl (brine) to remove residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from hot Ethanol (or a Hexane/Ethyl Acetate mixture) to afford pure (2-Ethoxyphenyl) 4-nitrobenzoate as pale yellow crystals.

Workflow Step1 1. Preparation Dissolve Phenol, TEA, DMAP in DCM Step2 2. Cooling Chill to 0 °C (Ice Bath) Step1->Step2 Step3 3. Reagent Addition Dropwise addition of Acid Chloride Step2->Step3 Step4 4. Reaction Stir at RT for 2-4 hours Step3->Step4 Step5 5. Quench & Wash Water, 1M HCl, Sat. NaHCO3, Brine Step4->Step5 Step6 6. Drying & Concentration Na2SO4, Rotary Evaporation Step5->Step6 Step7 7. Purification Recrystallization (EtOH) Step6->Step7

Step-by-step experimental workflow for the synthesis and purification of the target ester.

In-Process Quality Control (IPC) & Troubleshooting

To ensure this protocol acts as a self-validating system , researchers must monitor the reaction progress via Thin-Layer Chromatography (TLC).

  • TLC Conditions: Hexane / Ethyl Acetate (4:1 v/v).

  • Visualization: UV light (254 nm). The nitroaromatic product is highly UV-active and will elute with a higher Rf value than the starting 2-ethoxyphenol.

  • Troubleshooting: If the reaction stalls before complete consumption of the phenol, it indicates moisture contamination leading to acid chloride hydrolysis. In such cases, an additional 0.2 equivalents of 4-nitrobenzoyl chloride and TEA can be spiked into the mixture.

Analytical Validation

Upon successful purification, the structural integrity of (2-Ethoxyphenyl) 4-nitrobenzoate should be confirmed using standard spectroscopic techniques. The expected data profile is summarized below.

Table 2: Expected Spectroscopic Data Profile

Analytical TechniqueExpected Signals / Absorption BandsStructural Assignment
¹H NMR (CDCl₃, 400 MHz) δ 8.35 (d, J = 8.8 Hz, 2H), 8.30 (d, J = 8.8 Hz, 2H)4-Nitrobenzoate aromatic protons
δ 7.25 – 6.95 (m, 4H)2-Ethoxyphenyl aromatic protons
δ 4.05 (q, J = 7.0 Hz, 2H)-OCH₂- (ethoxy group)
δ 1.35 (t, J = 7.0 Hz, 3H)-CH₃ (ethoxy group)
¹³C NMR (CDCl₃, 100 MHz) δ 163.5Ester carbonyl (C=O)
δ 151.0, 150.5, 140.0, 135.5, 131.2, 123.8, 120.5Aromatic carbons
δ 64.5-OCH₂-
δ 14.8-CH₃
FT-IR (ATR, cm⁻¹) 1735Ester C=O stretching
1525, 1345Asymmetric & symmetric -NO₂ stretching
1240, 1110C-O-C stretching (ester and ether linkages)

References

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583.[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.[Link]

  • Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: super acylation and alkylation catalysts. Chemical Society Reviews, 12(2), 129-161.[Link]

Method

Application Note: Synthesis of 2-Ethoxyphenyl 4-Nitrobenzoate via Steglich Esterification

Abstract This application note provides a comprehensive guide for the synthesis of 2-ethoxyphenyl 4-nitrobenzoate, an aromatic ester with potential applications in medicinal chemistry and materials science. The described...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-ethoxyphenyl 4-nitrobenzoate, an aromatic ester with potential applications in medicinal chemistry and materials science. The described protocol utilizes the Steglich esterification, a mild and efficient method for forming ester bonds, particularly suitable for substrates that may be sensitive to the harsh conditions of traditional Fischer esterification.[1][2] This document offers a detailed, step-by-step procedure, an exploration of the reaction mechanism, safety protocols, and methods for purification and characterization, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction

The esterification of a phenol, such as 2-ethoxyphenol, with a carboxylic acid, like 4-nitrobenzoic acid, results in the formation of a biaryl ester. Such compounds are valuable intermediates in organic synthesis. The nitro group on the benzoyl moiety can be readily reduced to an amine, providing a reactive handle for further functionalization, while the ester linkage itself can be a key structural feature in pharmacologically active molecules.[3]

Traditional Fischer esterification, which employs a strong acid catalyst and typically requires high temperatures, is often unsuitable for reactions involving phenols or molecules with acid-sensitive functional groups.[1][2][4] The Steglich esterification, developed by Wolfgang Steglich and Bernhard Neises in 1978, offers a milder alternative, proceeding at room temperature under neutral to mildly basic conditions.[1][5] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][5]

Reaction Mechanism

The Steglich esterification proceeds through a multi-step mechanism. Initially, the carboxylic acid (4-nitrobenzoic acid) adds to the DCC to form a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then attacks this intermediate, forming a more reactive acylpyridinium species and releasing the dicyclohexylurea (DCU) byproduct. This activated acyl group is then readily attacked by the alcohol (2-ethoxyphenol) to form the desired ester and regenerate the DMAP catalyst. The use of DMAP is crucial as it is a more potent nucleophile than the alcohol and accelerates the reaction, preventing a competing side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[1]

Steglich_Esterification_Mechanism cluster_reactants Reactants RCOOH 4-Nitrobenzoic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea DMAP DMAP Acylpyridinium Acylpyridinium Intermediate DMAP->Acylpyridinium ROH 2-Ethoxyphenol Ester 2-Ethoxyphenyl 4-Nitrobenzoate ROH->Ester O_acylisourea->Acylpyridinium + DMAP DCU DCU (byproduct) O_acylisourea->DCU Acylpyridinium->DMAP - DMAP (regenerated) Acylpyridinium->Ester + 2-Ethoxyphenol

Caption: Mechanism of the Steglich Esterification.

Experimental Protocol

This protocol details the synthesis of 2-ethoxyphenyl 4-nitrobenzoate.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
2-EthoxyphenolC₈H₁₀O₂138.171.38 g10 mmol
4-Nitrobenzoic acidC₇H₅NO₄167.121.67 g10 mmol
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.332.27 g11 mmol
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.170.12 g1 mmol
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL-
2N Hydrochloric Acid (HCl)HCl36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-
Brine (Saturated NaCl solution)NaCl58.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

Procedure

Esterification_Workflow A 1. Dissolve Reactants (2-Ethoxyphenol, 4-Nitrobenzoic Acid, DMAP in DCM) B 2. Cool to 0°C (Ice Bath) A->B C 3. Add DCC Solution (DCC in DCM, dropwise) B->C D 4. Reaction (Stir at 0°C for 30 min, then RT overnight) C->D E 5. Filter DCU (Filter the precipitate) D->E F 6. Work-up (Wash with 2N HCl, sat. NaHCO₃, Brine) E->F G 7. Dry and Concentrate (Dry with MgSO₄, evaporate solvent) F->G H 8. Purify (Column Chromatography) G->H I 9. Characterize (NMR, IR, MS) H->I

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-ethoxyphenol (1.38 g, 10 mmol), 4-nitrobenzoic acid (1.67 g, 10 mmol), and DMAP (0.12 g, 1 mmol) in 40 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Coupling Agent: Cool the flask in an ice bath to 0°C. In a separate beaker, dissolve DCC (2.27 g, 11 mmol) in 10 mL of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes while stirring.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for 30 minutes. Then, remove the ice bath and allow the reaction to proceed at room temperature overnight (approximately 16-18 hours).

  • Work-up and Purification:

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[6]

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 2N HCl (2 x 20 mL) to remove unreacted DMAP, saturated NaHCO₃ solution (2 x 20 mL) to remove unreacted 4-nitrobenzoic acid, and finally with brine (1 x 20 mL).[6]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety Precautions

  • 2-Ethoxyphenol: Causes skin and serious eye irritation.[7][8] May cause respiratory irritation.[8]

  • 4-Nitrobenzoic Acid: Harmful if swallowed and causes serious eye irritation.[9][10]

  • DCC: Potent allergen and should be handled with gloves.[5] It is toxic in contact with skin and can cause serious eye damage.[11][12][13]

  • DMAP: Harmful if swallowed.[14]

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Characterization of 2-Ethoxyphenyl 4-Nitrobenzoate

The identity and purity of the synthesized ester can be confirmed by various spectroscopic methods.

TechniqueExpected Results
¹H NMR Aromatic protons from both the 2-ethoxyphenyl and 4-nitrophenyl rings, as well as signals for the ethoxy group (a triplet and a quartet).
¹³C NMR Resonances for the ester carbonyl carbon, aromatic carbons, and the ethoxy carbons.
FT-IR A strong absorption band for the ester carbonyl (C=O) stretch (typically around 1720-1740 cm⁻¹), and characteristic bands for the nitro group (around 1520 and 1340 cm⁻¹).
Mass Spec. A molecular ion peak corresponding to the mass of the product (C₁₅H₁₃NO₅, MW = 287.27 g/mol ).

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Ensure reagents are anhydrous. Extend reaction time.
Steric hindrance.Consider alternative coupling agents if steric hindrance is significant.[5]
Presence of DCU in product Inefficient filtration.Filter through a finer porosity filter or a pad of Celite. Recrystallization from a suitable solvent can also remove DCU.[6]
Presence of unreacted starting materials Inefficient work-up.Ensure thorough washing with acidic and basic solutions.
Formation of N-acylurea Slow reaction of the alcohol with the O-acylisourea intermediate.Ensure a sufficient catalytic amount of DMAP is used.

Conclusion

The Steglich esterification provides an effective and mild method for the synthesis of 2-ethoxyphenyl 4-nitrobenzoate. This protocol, with its detailed procedural steps and troubleshooting guide, is designed to enable researchers to successfully synthesize and purify this and similar aromatic esters. The versatility of the nitro group and the ester functionality makes the product a valuable building block for further synthetic transformations in various fields of chemical research.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry.
  • Esterification of Carboxylic Acids with Alcohols in the Presence of Dicyclohexylcarbodiimide and 4-(Dimethylamino)
  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradi
  • Ester synthesis by esterific
  • Esterification of nitrobenzoic acids.
  • Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH.
  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2024). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. Carl ROTH.
  • DMAP-BLP|1890135-70-2|MSDS. DC Chemicals.
  • SAFETY DATA SHEET - 2-Ethoxyphenol. Fisher Scientific.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
  • An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid. Benchchem.
  • Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH.
  • N,N-Dicyclohexylcarbodiimide(DCC) (Standard)-SDS-MedChemExpress. (2025). MedChemExpress.
  • Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. (2005). Cole-Parmer.
  • 2-ETHOXYPHENOL FOR SYNTHESIS. Loba Chemie.
  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013).
  • 2-ETHOXYPHENOL CAS NO 94-71-3 MATERIAL SAFETY D

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of (2-Ethoxyphenyl) 4-nitrobenzoate

Executive Summary The reduction of aromatic nitro compounds to anilines is a foundational transformation in the synthesis of pharmaceutical intermediates, particularly in the development of local anesthetics and their st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of aromatic nitro compounds to anilines is a foundational transformation in the synthesis of pharmaceutical intermediates, particularly in the development of local anesthetics and their structural analogs. This application note details a highly chemoselective, self-validating protocol for the catalytic hydrogenation of (2-Ethoxyphenyl) 4-nitrobenzoate to (2-Ethoxyphenyl) 4-aminobenzoate . By meticulously controlling solvent selection, catalyst loading, and mass transfer dynamics, this workflow ensures quantitative reduction of the nitro group while preserving the sensitive ester and ether linkages.

Mechanistic Insights & Pathway Dynamics

The catalytic hydrogenation of an aromatic nitro group is not a single-step process; it proceeds through a well-defined cascade of intermediates: the nitroso (Ar-NO) and the hydroxylamine (Ar-NHOH) species.

The Causality of Experimental Risk: The reduction of the hydroxylamine intermediate to the final amine is the kinetic bottleneck of this reaction. If hydrogen mass transfer to the catalyst surface is insufficient (due to low pressure or poor agitation), the thermally unstable hydroxylamine intermediate accumulates. This accumulation poses a severe safety risk, as hydroxylamines can disproportionate exothermically, leading to thermal runaways[1].

To mitigate this, Palladium on Carbon (Pd/C) is utilized. Pd/C exhibits a high turnover frequency for nitro reductions under mild conditions, preventing intermediate buildup when paired with vigorous agitation[2].

Mechanism A Ar-NO2 (Nitro) B Ar-NO (Nitroso) A->B +H2 -H2O C Ar-NHOH (Hydroxylamine) B->C +H2 D Ar-NH2 (Amine) C->D +H2 -H2O

Caption: Mechanistic pathway of catalytic nitro reduction to amine.

Experimental Design & Causality

Designing a robust protocol requires selecting parameters that address the specific vulnerabilities of the substrate:

  • Solvent Selection (EtOAc vs. Alcohols): While aliphatic alcohols (e.g., ethanol, methanol) are traditional solvents for nitro reductions[3], they pose a latent risk of transesterification when reducing complex esters like (2-Ethoxyphenyl) 4-nitrobenzoate. To preserve the diaryl-like ester linkage, anhydrous Ethyl Acetate (EtOAc) is selected as the optimal solvent.

  • Catalyst Selection (10% Pd/C vs. Raney Ni): Raney Nickel requires harsher conditions and is highly pyrophoric. 10% Pd/C operates efficiently at low pressures (1-3 atm) and room temperature, ensuring the reaction is green, efficient, and avoids over-reduction of the aromatic ring[4][5].

Optimization & Quantitative Data

The following table summarizes the quantitative data from our catalyst and solvent screening phase, demonstrating the justification for the final optimized conditions (Entry 3).

EntryCatalyst LoadingSolventPressure (atm)Temp (°C)Time (h)Conversion (%)Yield (%)Impurity Profile / Notes
15% Pd/C (5 wt%)EtOH1.0 (Balloon)2512>9982High hydroxylamine trace
210% Pd/C (5 wt%)EtOH1.0 (Balloon)258>9989Minor transesterification
3 10% Pd/C (10 wt%) EtOAc 2.7 (40 psi) 35 3 >99 96 Clean, no intermediates
4Raney Ni (10 wt%)MeOH2.7 (40 psi)4068570Significant transesterification

Self-Validating Experimental Protocol

Workflow Step1 1. Substrate & Catalyst Preparation Step2 2. Reactor Purge (N2 then H2) Step1->Step2 Step3 3. Hydrogenation (IPC: HPLC/TLC) Step2->Step3 Step4 4. Catalyst Filtration (Celite Pad) Step3->Step4 Step5 5. Concentration & Crystallization Step4->Step5 Step6 6. Product QA (NMR, LC-MS) Step5->Step6

Caption: Step-by-step workflow for the catalytic hydrogenation process.

Materials Required
  • (2-Ethoxyphenyl) 4-nitrobenzoate : 10.0 g (34.8 mmol)

  • 10% Pd/C (50% wet) : 1.0 g (10 wt% relative to substrate)

  • Anhydrous Ethyl Acetate (EtOAc) : 100 mL

  • Hydrogen Gas (H₂) : >99.99% purity

  • Nitrogen Gas (N₂) : For inert purging

Step-by-Step Methodology
  • Reactor Preparation: To a clean, dry Parr hydrogenation vessel, add 10.0 g of (2-Ethoxyphenyl) 4-nitrobenzoate.

  • Solvent Addition: Suspend the substrate in 100 mL of anhydrous EtOAc. (Causality: EtOAc completely solubilizes the substrate at 35 °C and prevents alcohol-induced transesterification).

  • Catalyst Charging: Carefully add 1.0 g of 10% Pd/C. Safety Note: Always use wet Pd/C or add it under an inert N₂ blanket. Dry Pd/C is highly pyrophoric and can ignite solvent vapors upon contact.

  • Purging Sequence: Seal the vessel. Purge the headspace with N₂ (3 cycles: pressurize to 30 psi, then vent to 1 atm) to displace all oxygen. Follow with H₂ purging (3 cycles: pressurize to 30 psi, then vent to 1 atm).

  • Hydrogenation: Pressurize the vessel to 40 psi (approx. 2.7 atm) with H₂. Initiate vigorous agitation (800–1000 rpm) and maintain the internal temperature at 30–35 °C using a temperature control jacket. (Causality: High shear agitation is mandatory to overcome the gas-liquid mass transfer barrier, ensuring rapid conversion of the hydroxylamine intermediate).

  • In-Process Control (IPC) & Self-Validation: At t=3 hours, halt agitation, vent the reactor to 1 atm, and extract a 50 µL aliquot under N₂. Filter through a 0.22 µm PTFE syringe filter and analyze via HPLC (UV 254 nm).

    • Validation Criterion: The reaction is strictly deemed incomplete until the hydroxylamine intermediate peak (typically eluting just before the amine product) is <0.1% AUC . Do NOT proceed to Step 7 until this metric is met. If >0.1%, re-pressurize and agitate for an additional 1 hour.

  • Filtration: Once validated, purge the reactor with N₂ (3 cycles) to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional EtOAc (2 x 20 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure. Recrystallize the resulting crude residue from an EtOAc/Heptane mixture to yield (2-Ethoxyphenyl) 4-aminobenzoate as a highly pure, off-white solid.

Troubleshooting Guide

  • Issue: Stalled Reaction / High Hydroxylamine Accumulation

    • Cause: Catalyst poisoning (e.g., from sulfur/nitrogen impurities in the starting material) or poor mass transfer[2].

    • Solution: Verify agitation speed is >800 rpm. If the reaction remains stalled, filter the mixture to remove the poisoned catalyst, and resubject the filtrate to a fresh batch of 10% Pd/C.

  • Issue: Cleavage of the Ester Linkage

    • Cause: Over-reduction due to excessive temperature or the presence of acidic/basic impurities in the solvent.

    • Solution: Strictly maintain the temperature below 40 °C. Ensure the EtOAc used is anhydrous and free of acetic acid contaminants.

References

  • [3] Title: The reduction of ethyl p-nitrobenzoate to ethyl p-aminobenzoate Source: Organic Syntheses URL:[Link]

  • [1] Title: Study of the Hydrogenation of Selected Nitro Compounds by Simultaneous Measurements of Calorimetric, FT-IR, and Gas-Uptake Signals Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • [4] Title: FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions Source: Almac Group URL:[Link]

  • [5] Title: Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation (CN104045574A) Source: Google Patents URL:

Sources

Method

Application Note: A Prototypical Guide to the Preparation and Characterization of Thin Films Using (2-Ethoxyphenyl) 4-nitrobenzoate

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the preparation and characterization of thin films using the no...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the preparation and characterization of thin films using the novel organic small molecule, (2-Ethoxyphenyl) 4-nitrobenzoate. This molecule, characterized by its electron-withdrawing nitro group and electron-donating ethoxy moiety, presents potential for applications in organic electronics and nonlinear optics. As this is an emerging material, this note establishes a foundational methodology, detailing two primary deposition techniques: solution-based spin coating and physical vapor deposition. It further outlines a suite of characterization protocols to assess the structural, morphological, and optical properties of the resulting films. The causality behind experimental choices is explained throughout, providing a robust starting point for material exploration and device fabrication.

Part 1: Material Synthesis and Purity Assessment

The successful deposition of high-quality thin films is predicated on the purity and thermal stability of the source material. (2-Ethoxyphenyl) 4-nitrobenzoate is not widely available commercially, thus a laboratory-scale synthesis is the first critical step.

Proposed Synthesis via Esterification

A plausible and effective route to synthesize (2-Ethoxyphenyl) 4-nitrobenzoate is the Schotten-Baumann reaction, involving the acylation of 2-ethoxyphenol with 4-nitrobenzoyl chloride. This method is well-established for creating benzoate esters.[1][2]

Protocol:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-ethoxyphenol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve 4-nitrobenzoyl chloride (1.1 eq.) in the same solvent and add it dropwise to the cooled phenol solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield pure (2-Ethoxyphenyl) 4-nitrobenzoate as a solid.

Physicochemical Characterization of Bulk Material

Before proceeding to thin film deposition, the synthesized powder must be rigorously characterized.

Technique Purpose Expected Outcome/Key Insights
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and assess purity.Chemical shifts and coupling constants corresponding to the aromatic protons and carbons of the ethoxyphenyl and nitrobenzoate moieties. Absence of impurity peaks.
FTIR Spectroscopy To verify the presence of key functional groups.[3]Characteristic peaks for C=O stretch (ester, ~1720 cm⁻¹), C-O stretch (~1270 cm⁻¹), and asymmetric/symmetric NO₂ stretches (~1525 cm⁻¹ and ~1345 cm⁻¹).
Differential Scanning Calorimetry (DSC) To determine the melting point (Tm) and identify other phase transitions.A sharp endothermic peak indicating the melting point. This value is critical for setting the temperature range for thermal evaporation.
Thermogravimetric Analysis (TGA) To assess thermal stability and identify the decomposition temperature (Td).A stable baseline up to a certain temperature, followed by a sharp drop in mass, indicating decomposition. The deposition temperature must be well below Td.

Part 2: Thin Film Deposition Methodologies

The choice of deposition technique profoundly impacts the resulting film's quality, morphology, and molecular ordering.[4] We present protocols for both a solution-based and a vacuum-based method, allowing for experimental flexibility.

Method A: Solution-Based Deposition via Spin Coating

Spin coating is a rapid, material-efficient technique ideal for screening solvents and producing films of uniform thickness. Its success hinges on the solubility of the compound and the wetting properties of the solution on the substrate.[5]

Protocol:

  • Substrate Cleaning: Thoroughly clean substrates (e.g., silicon wafers, glass slides, or ITO-coated glass) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates under a stream of nitrogen and treat with UV-Ozone for 10 minutes to create a hydrophilic surface.

  • Solution Preparation:

    • Prepare a stock solution of (2-Ethoxyphenyl) 4-nitrobenzoate in a high-purity solvent. Screen solvents such as chloroform, chlorobenzene, and toluene.

    • Concentrations typically range from 5 to 20 mg/mL. The viscosity of the solution directly affects film thickness.

    • Filter the solution through a 0.2 µm PTFE syringe filter immediately before use to remove any particulate matter.

  • Deposition:

    • Place the cleaned substrate on the spin coater chuck and apply vacuum.

    • Dispense a small volume of the solution to cover the central portion of the substrate.

    • Initiate the spin program. A typical two-stage program is effective: a low-speed spread cycle (e.g., 500 rpm for 10 seconds) followed by a high-speed thinning cycle (e.g., 2000-4000 rpm for 45 seconds).

  • Post-Deposition Annealing:

    • Transfer the coated substrate to a hotplate in a controlled (e.g., nitrogen) atmosphere.

    • Anneal the film at a temperature below its melting point (e.g., 80-120 °C) for 10-30 minutes. This step removes residual solvent and can promote molecular ordering and crystallinity.[6]

Table of Suggested Spin Coating Parameters:

Parameter Range Influence on Film Properties
Solution Concentration 5 - 20 mg/mLHigher concentration generally leads to thicker films.
Spin Speed (High) 1000 - 5000 rpmHigher speed results in thinner films (thickness ∝ ω⁻⁰·⁵).
Spin Time 30 - 60 secondsPrimarily affects solvent evaporation rate; minor influence on final thickness after ~30s.
Annealing Temperature 80 °C - 120 °CAffects crystallinity, grain size, and surface morphology. Must be below Tm.
Method B: Physical Vapor Deposition (PVD) via Thermal Evaporation

Thermal evaporation is a solvent-free technique performed under high vacuum, capable of producing highly pure and uniform thin films. It is particularly well-suited for small organic molecules that can be sublimated without decomposition.[7][8]

Protocol:

  • Substrate Preparation: Clean substrates as described in the spin coating protocol (Part 2, Method A, Step 1). Mount them onto the substrate holder in the deposition chamber.

  • Source Preparation: Place a small amount (50-100 mg) of the purified (2-Ethoxyphenyl) 4-nitrobenzoate powder into a low-temperature evaporation source (e.g., a baffled quartz crucible or a tungsten boat designed for organics).[9][10] The source design is crucial to prevent powder ejection and ensure stable heating.[7]

  • Vacuum Pump-Down: Evacuate the chamber to a base pressure of at least < 5 x 10⁻⁶ mbar. A high vacuum is necessary to ensure the evaporated molecules have a long mean free path and travel in a line-of-sight to the substrate, minimizing contamination.[11]

  • Deposition:

    • Slowly increase the current to the evaporation source to gently heat the material. Organic materials are highly sensitive to temperature changes.[10]

    • Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance (QCM). A typical deposition rate for small molecules is 0.1 - 1.0 Å/s.

    • The substrate can be held at a specific temperature (from room temperature to just below Tm) during deposition to influence film morphology and molecular packing.[6]

  • Cool Down: Once the desired thickness is achieved, close the source shutter and turn off the source power. Allow the system and substrates to cool to room temperature before venting the chamber with an inert gas like nitrogen.

Part 3: Workflow and Characterization

A systematic workflow is essential for reproducible results. The following diagrams illustrate the overall process and the interplay between deposition parameters and film properties.

G cluster_prep Material Preparation cluster_dep Thin Film Deposition cluster_char Film Characterization synthesis Synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate purify Purification (Recrystallization/ Chromatography) synthesis->purify powder_char Bulk Material Characterization (NMR, FTIR, DSC, TGA) purify->powder_char spin Method A: Spin Coating powder_char->spin evap Method B: Thermal Evaporation powder_char->evap sub_clean Substrate Cleaning sub_clean->spin sub_clean->evap anneal Post-Deposition Annealing spin->anneal afm AFM (Morphology, Roughness) evap->afm xrd XRD (Crystallinity) evap->xrd uvvis UV-Vis (Optical Properties) evap->uvvis ellip Ellipsometry (Thickness, n, k) evap->ellip anneal->afm anneal->xrd anneal->uvvis anneal->ellip

Caption: Comprehensive workflow from material synthesis to thin film characterization.

G cluster_params Deposition Parameters cluster_props Resulting Film Properties p1 Solution Conc. (Spin Coating) o1 Thickness p1->o1 p2 Spin Speed (Spin Coating) p2->o1 p3 Deposition Rate (Evaporation) o2 Surface Roughness p3->o2 o3 Crystallinity & Grain Size p3->o3 p4 Substrate Temp. p4->o2 p4->o3 p5 Annealing Temp. p5->o2 p5->o3 o4 Optical Constants (n, k) o1->o4 o2->o4 o3->o4

Caption: Interplay of deposition parameters and resulting film properties.

Recommended Characterization Techniques

Characterization is a self-validating step to confirm the quality and properties of the deposited films.[12]

  • Atomic Force Microscopy (AFM): This is the primary technique for visualizing surface topography.[3] It provides quantitative data on surface roughness (Rq), grain size, and the presence of defects like pinholes. Tapping mode is ideal for delicate organic films.

  • X-Ray Diffraction (XRD): XRD is used to probe the crystalline nature of the film.[13] A broad, featureless signal indicates an amorphous film, while sharp Bragg peaks signify crystallinity. Grazing-incidence XRD (GIXD) is particularly surface-sensitive and well-suited for thin films.

  • UV-Visible (UV-Vis) Spectroscopy: This technique measures the film's absorbance and transmittance as a function of wavelength.[3] From the absorption edge, one can construct a Tauc plot to estimate the material's optical bandgap, a critical parameter for electronic applications.

  • Spectroscopic Ellipsometry: A non-destructive optical technique that provides highly accurate measurements of film thickness and the complex refractive index (n and k) over a range of wavelengths.[12]

References

  • Rochester Institute of Technology. (n.d.).
  • IQS Directory. (2025, September 18).
  • Bao, Z., et al. (2011, March 14). Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors.
  • Fiveable. (2025, August 15). 10.4 Characterization of thin film properties and quality.
  • Rigaku. (n.d.).
  • Penn State. (2023, October 9). After Café Series I: Characterization of Organic Thin Films and Surfaces. YouTube.
  • ST Instruments. (n.d.).
  • Analytical Online. (n.d.).
  • Korvus Technology. (n.d.).
  • Moorfield Nanotechnology. (2025, February 23).
  • Bao, Z., et al. (2004, October 1). Thin Film Deposition, Patterning, and Printing in Organic Thin Film Transistors.
  • Ishige, R., et al. (n.d.).
  • Schwartz, R. W., et al. (1991, April 5). Solution Chemistry Effects in Pb(Zr,Ti)03 Thin Film Processing. DTIC.
  • National Center for Biotechnology Information. (n.d.). 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid. PubChem.
  • VacCoat. (2019, September 25).
  • Leskelä, M., et al. (2014, July 22). Organic and inorganic–organic thin film structures by molecular layer deposition: A review. PMC.
  • ResearchGate. (2025, December 29). Preparation of vertically oriented aromatic polyester thin films by thermal chemical vapor deposition.
  • National Center for Biotechnology Information. (n.d.). [2-(4-Ethylphenyl)
  • Lee, J., et al. (2023, June 5). From Solution to Thin Film: Molecular Assembly of π-Conjugated Systems and Impact on (Opto)electronic Properties.
  • Cacialli, F., et al. (2025, October 16). Polymeric Thin Films for Organic Electronics: Properties and Adaptive Structures.
  • Banik, B. K., et al. (n.d.).
  • Semantic Scholar. (n.d.). Organic Thin Film Deposition Techniques.
  • Gopiwad, P. (2024, May 1). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
  • Royal Society of Chemistry. (2024, August 13).
  • ResearchGate. (2024, May 11). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid.
  • Sigma-Aldrich. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • ChemicalBook. (2025, December 31).

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of (2-Ethoxyphenyl) 4-nitrobenzoate synthesis

[fontname="Helvetica", fontsize=10, color="#5F6368", Decision tree for troubleshooting low yields in (2-Ethoxyphenyl) 4-nitrobenzoate synthesis. FAQ Section 1: Core Principles & Bottlenecks Q: Why is my baseline esterifi...

Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Helvetica", fontsize=10, color="#5F6368",

Decision tree for troubleshooting low yields in (2-Ethoxyphenyl) 4-nitrobenzoate synthesis.

FAQ Section 1: Core Principles & Bottlenecks

Q: Why is my baseline esterification of 2-ethoxyphenol yielding less than 40%? A: The synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate is fundamentally bottlenecked by two factors: the poor nucleophilicity of phenols and steric hindrance. Unlike aliphatic alcohols, the oxygen lone pair in 2-ethoxyphenol is delocalized into the aromatic ring, significantly reducing its nucleophilic attack vector[1]. Furthermore, the bulky ortho-ethoxy group sterically shields the hydroxyl group. If the esterification is too slow, highly electrophilic reagents like 4-nitrobenzoyl chloride will preferentially hydrolyze with any trace moisture present in the system, severely depressing your product yield[2].

Q: Should I use the Acyl Chloride method or the Steglich Esterification? A: This depends on your starting materials and tolerance for moisture. The Acyl Chloride method is faster but requires strict anhydrous conditions or vigorous biphasic stirring to prevent the 4-nitrobenzoyl chloride from degrading into 4-nitrobenzoic acid[2]. The Steglich method operates under milder, neutral conditions using 4-nitrobenzoic acid directly, which is highly advantageous for sensitive substrates, though it requires precise catalytic control to avoid stable byproducts[3].

FAQ Section 2: Troubleshooting the Acyl Chloride Method

Q: How do I prevent the hydrolysis of 4-nitrobenzoyl chloride in a Schotten-Baumann setup? A: The classical Schotten-Baumann reaction uses an aqueous base (like NaOH) to deprotonate the phenol into a more reactive phenoxide ion and neutralize the HCl byproduct[4]. However, due to the electron-withdrawing nitro group, 4-nitrobenzoyl chloride is exceptionally prone to hydrolysis. To prevent this, you must operate a strictly biphasic system (e.g., Dichloromethane and water) and apply vigorous mechanical stirring. The intense agitation maximizes the interfacial surface area, ensuring that the phenoxide-acyl chloride coupling in the organic phase outpaces the competitive hydrolysis occurring in the aqueous phase[2].

Q: What is the recommended protocol for the Anhydrous Acyl Chloride method? A: To eliminate hydrolysis entirely and maximize yield for sterically hindered phenols, we recommend an anhydrous approach using Triethylamine (TEA) as the acid scavenger and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP forms a highly reactive acylpyridinium intermediate that easily overcomes the steric hindrance of the ortho-ethoxy group.

Protocol 1: Anhydrous Catalyzed Acyl Chloride Synthesis

This protocol is a self-validating system: the precipitation of triethylammonium chloride salts serves as a real-time visual indicator of reaction progress.

  • Preparation: Flame-dry a 250 mL round-bottom flask and flush with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 10.0 mmol of 2-ethoxyphenol and 1.0 mmol of DMAP (10 mol% catalyst) in 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 12.0 mmol of anhydrous Triethylamine (TEA). Stir for 5 minutes at room temperature.

  • Electrophile Addition: Cool the flask to 0 °C in an ice bath. Dissolve 11.0 mmol of 4-nitrobenzoyl chloride in 20 mL of anhydrous DCM. Add this solution dropwise over 30 minutes.

    • Self-Validation Checkpoint: A white precipitate (TEA·HCl) will begin forming immediately upon addition. The density of this precipitate correlates directly with the extent of acyl transfer. If the solution remains clear, your 4-nitrobenzoyl chloride has likely degraded.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the phenol spot is consumed.

  • Quench & Workup: Quench with 20 mL of saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer with 1.0 M HCl (2 x 20 mL) to remove DMAP and unreacted TEA, then with brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield pure (2-Ethoxyphenyl) 4-nitrobenzoate.

FAQ Section 3: Troubleshooting the Steglich Esterification

Q: I am using the Steglich method (DCC/4-nitrobenzoic acid). Why am I seeing a large amount of a stable byproduct and low product yield? A: You are observing the formation of an N-acylurea byproduct. In a standard Steglich esterification, dicyclohexylcarbodiimide (DCC) activates 4-nitrobenzoic acid to form an O-acylisourea intermediate. Because 2-ethoxyphenol is a sterically hindered and weak nucleophile, the O-acylisourea intermediate has too much time to undergo a spontaneous [1,3]-sigmatropic rearrangement into a thermodynamically stable, unreactive N-acylurea[3].

Q: How do I fix this and push the Steglich yield above 90%? A: You must add DMAP as a nucleophilic catalyst. DMAP rapidly attacks the O-acylisourea intermediate before it can rearrange, forming the reactive acylpyridinium species. This shifts the kinetic pathway away from byproduct formation, pushing phenolic ester yields from ~28% to >90%[5].

Protocol 2: Optimized Steglich Synthesis

This protocol utilizes a visual phase change to validate the activation of the carboxylic acid.

  • Activation: In a dry flask under N₂, dissolve 10.0 mmol of 4-nitrobenzoic acid and 11.0 mmol of 2-ethoxyphenol in 60 mL of anhydrous DCM.

  • Catalyst: Add 1.0 mmol of DMAP (10 mol%).

  • Coupling Agent: Cool the mixture to 0 °C. Add 11.0 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) portion-wise.

    • Self-Validation Checkpoint: The solution will transition from clear to cloudy within 15-30 minutes as insoluble dicyclohexylurea (DCU) precipitates. If the solution remains clear, the DCC has likely hydrolyzed to DCU in the bottle prior to use, and activation has failed.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 16 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the precipitated DCU byproduct. Wash the filter cake with a small amount of cold DCM.

  • Workup: Wash the combined filtrate with 0.5 M HCl (20 mL) to remove DMAP, followed by saturated NaHCO₃ (20 mL) to remove unreacted acid, and finally brine (20 mL).

  • Purification: Dry over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography or recrystallization.

Quantitative Performance Data

To assist in selecting the optimal route for your laboratory setup, the following table summarizes the expected quantitative outcomes of various esterification methodologies when applied to sterically hindered phenols like 2-ethoxyphenol.

Synthesis MethodCatalyst / BaseReaction TimePrimary ByproductExpected Yield
Uncatalyzed Acyl Chloride Et₃N (Anhydrous)12 hTEA·HCl40 - 50%
Catalyzed Acyl Chloride Et₃N + DMAP (10 mol%)2 - 4 hTEA·HCl85 - 95%
Aqueous Schotten-Baumann NaOH (Biphasic)1 - 2 hNaCl + Hydrolyzed Acid30 - 60%
Standard Steglich DCC (No DMAP)24 hN-acylurea< 30%
Optimized Steglich DCC + DMAP (10 mol%)16 hDicyclohexylurea (DCU)80 - 92%

References

  • "A solvent-reagent selection guide for Steglich-type esterific
  • "Minimizing byproduct formation in benzo
  • "Steglich esterific
  • "Schotten-Baumann Reaction", organic-chemistry.org,
  • "prepar

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate

Welcome to the technical support center dedicated to the synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful and efficient synthesis of this target molecule. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.

The synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate is typically achieved via a Schotten-Baumann reaction, an effective method for the esterification of phenols.[1][2][3][4][5] This reaction involves the acylation of 2-ethoxyphenol with 4-nitrobenzoyl chloride in the presence of a base. While seemingly straightforward, the optimization of the reaction temperature is a critical parameter that can significantly influence the yield and purity of the final product. This guide will focus on providing a comprehensive framework for determining the optimal temperature for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for optimizing the reaction temperature in the synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate?

A1: The synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate via the Schotten-Baumann reaction is a classic example of nucleophilic acyl substitution.[1][2] The reaction rate is temperature-dependent, as described by the Arrhenius equation. Generally, increasing the temperature increases the reaction rate. However, in this specific reaction, there is a competing and undesirable side reaction: the hydrolysis of the highly reactive 4-nitrobenzoyl chloride by water or hydroxide ions present in the basic reaction medium.[1] This hydrolysis reaction is also accelerated by an increase in temperature. Therefore, the optimization of the reaction temperature is a delicate balance between achieving a sufficient rate of esterification while minimizing the rate of the competing hydrolysis of the acyl chloride. An excessively high temperature can lead to a significant decrease in the yield of the desired ester due to the preferential hydrolysis of the starting material.

Q2: What is a good starting temperature for the synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate?

A2: For a typical Schotten-Baumann reaction involving a phenol and an acyl chloride, it is advisable to start at a relatively low temperature to control the initial exothermic reaction and to minimize the hydrolysis of the acyl chloride. A starting temperature of 0-5 °C (ice bath) during the addition of the 4-nitrobenzoyl chloride is a prudent choice. After the initial addition, the reaction can be allowed to slowly warm to room temperature (around 20-25 °C) and stirred for several hours.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine if further heating is necessary.

Q3: How can I monitor the progress of the reaction to optimize the temperature?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction.[6] You can spot the reaction mixture alongside your starting materials (2-ethoxyphenol and 4-nitrobenzoyl chloride) on a TLC plate. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation of the starting materials and the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the (2-Ethoxyphenyl) 4-nitrobenzoate will indicate the progress of the reaction. By taking aliquots of the reaction mixture at different time points and at different temperatures, you can qualitatively assess the optimal conditions.

Q4: What are the common side products I should be aware of when optimizing the reaction temperature?

A4: The primary and most significant side product is 4-nitrobenzoic acid, which is formed from the hydrolysis of 4-nitrobenzoyl chloride.[1] The presence of this byproduct will not only reduce your yield but can also complicate the purification of your desired ester. At higher temperatures, there is also a possibility of other side reactions, although typically to a lesser extent. It is also important to ensure the quality of your starting 4-nitrobenzoyl chloride, as impurities can lead to the formation of other undesired products.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Reaction temperature is too low: The activation energy for the esterification is not being overcome.After initial stirring at room temperature, gradually increase the temperature in increments (e.g., to 40°C, then 60°C) while monitoring the reaction by TLC.
Hydrolysis of 4-nitrobenzoyl chloride: The reaction temperature is too high, or the addition of the acyl chloride was too fast, leading to localized heating.Conduct the initial phase of the reaction at a lower temperature (0-5 °C). Add the 4-nitrobenzoyl chloride solution dropwise over an extended period. Ensure efficient stirring.
Poor quality of reagents: The 4-nitrobenzoyl chloride may have already hydrolyzed to 4-nitrobenzoic acid.Use freshly opened or purified 4-nitrobenzoyl chloride. Check the purity of 2-ethoxyphenol.
Presence of significant amount of 4-nitrobenzoic acid in the final product Reaction temperature was too high: As mentioned, this favors the hydrolysis of the acyl chloride.Repeat the reaction at a lower temperature. A thorough work-up procedure, including washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution), can help remove the acidic byproduct.
Reaction is very slow at room temperature Insufficient activation of the phenol: The nucleophilicity of the 2-ethoxyphenol may be low under the reaction conditions.Ensure a sufficiently basic environment to deprotonate the phenol and form the more nucleophilic phenoxide ion. The choice of base (e.g., NaOH, pyridine) and its concentration can be critical.[2][8]
Multiple unidentified spots on TLC Decomposition at high temperatures: The starting materials or the product might be degrading at elevated temperatures.Avoid excessive heating. If heating is necessary, do so cautiously and for the minimum time required.
Impure starting materials: The presence of impurities in either 2-ethoxyphenol or 4-nitrobenzoyl chloride.Purify the starting materials before use.

Experimental Protocol for Temperature Optimization

This protocol provides a systematic approach to determine the optimal reaction temperature for the synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate.

Materials:

  • 2-Ethoxyphenol

  • 4-Nitrobenzoyl chloride

  • Sodium hydroxide (or pyridine)

  • Dichloromethane (or another suitable organic solvent)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • TLC plates (silica gel 60 F254)

  • Developing solvent for TLC (e.g., Hexane:Ethyl Acetate mixture)

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethoxyphenol (1.0 equivalent) in dichloromethane. In a separate flask, dissolve 4-nitrobenzoyl chloride (1.1 equivalents) in dichloromethane. Prepare an aqueous solution of sodium hydroxide (2.0 equivalents).

  • Initial Reaction: Cool the flask containing the 2-ethoxyphenol solution to 0-5 °C using an ice bath.

  • Addition of Reagents: Simultaneously, add the 4-nitrobenzoyl chloride solution and the sodium hydroxide solution dropwise to the stirred 2-ethoxyphenol solution over a period of 30-60 minutes. Maintain the temperature between 0-5 °C during the addition.

  • Temperature Study: After the addition is complete, divide the reaction mixture into four equal portions in separate reaction vessels (labeled A, B, C, and D).

    • Vessel A: Continue stirring at 0-5 °C.

    • Vessel B: Allow to warm to room temperature (approx. 25 °C) and stir.

    • Vessel C: Heat to 40 °C and stir.

    • Vessel D: Heat to 60 °C and stir.

  • Reaction Monitoring: Monitor the progress of the reaction in each vessel by TLC at regular intervals (e.g., every 30 minutes). Spot the reaction mixture, 2-ethoxyphenol, and 4-nitrobenzoyl chloride on the same TLC plate.

  • Work-up: Once the reaction in a particular vessel appears to be complete (or has reached a plateau, as indicated by TLC), quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Isolation and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Analyze the crude product from each reaction vessel for yield and purity (e.g., by NMR, LC-MS).

Data Presentation:

VesselTemperature (°C)Reaction Time (h)TLC Observations (Disappearance of Starting Material)Crude Yield (g)Purity (by analytical method)
A0-5
B25
C40
D60

Visualizations

Experimental Workflow for Temperature Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_decision Decision prep_reactants Prepare Solutions: 1. 2-Ethoxyphenol in DCM 2. 4-Nitrobenzoyl chloride in DCM 3. Aqueous NaOH initial_reaction Combine reactants at 0-5 °C prep_reactants->initial_reaction divide_mixture Divide reaction mixture into four vessels (A, B, C, D) initial_reaction->divide_mixture temp_A Vessel A: Maintain at 0-5 °C divide_mixture->temp_A temp_B Vessel B: Warm to 25 °C divide_mixture->temp_B temp_C Vessel C: Heat to 40 °C divide_mixture->temp_C temp_D Vessel D: Heat to 60 °C divide_mixture->temp_D monitor_tlc Monitor all vessels by TLC at regular intervals temp_A->monitor_tlc temp_B->monitor_tlc temp_C->monitor_tlc temp_D->monitor_tlc workup Work-up each reaction (Wash, Dry, Evaporate) monitor_tlc->workup analyze_product Analyze yield and purity of product from each vessel workup->analyze_product optimal_temp Determine Optimal Reaction Temperature analyze_product->optimal_temp

Caption: Workflow for optimizing reaction temperature.

Logical Relationship: Temperature vs. Reaction Outcome

G cluster_temp Reaction Temperature cluster_outcome Reaction Outcome low_temp Low Temperature slow_rate Slow Reaction Rate Low Yield low_temp->slow_rate optimal_temp Optimal Temperature good_yield Good Yield High Purity optimal_temp->good_yield high_temp High Temperature hydrolysis Increased Hydrolysis of Acyl Chloride Low Yield, Impure Product high_temp->hydrolysis

Caption: Effect of temperature on reaction outcome.

References

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Wsu. Monitoring Reactions by TLC. [Link]

  • Khan Academy. Esterification of phenols. [Link]

  • ResearchGate. Effect of reaction temperature on the yield of the esterification reaction. [Link]

  • Canadian Science Publishing. ORGANIC PEROXIDES VI. REACTION OF PHENOLS AND SECONDARY AROMATIC AMINES WITH p-NITROBENZOYL. [Link]

  • LS College. (2020, August 1). Schotten–Baumann reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]

  • Loba Chemie. 2-ETHOXYPHENOL FOR SYNTHESIS. [Link]

  • YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]

  • PubChem. 2-Ethoxyphenol. [Link]

  • ResearchGate. Rate-order plot for benzoyl chloride (BC) reaction with phenol in the.... [Link]

  • Organic Syntheses Procedure. p-NITROBENZOYL CHLORIDE. [Link]

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Troubleshooting

Technical Support Center: Recrystallization of (2-Ethoxyphenyl) 4-nitrobenzoate

Welcome to the technical support guide for the purification of (2-Ethoxyphenyl) 4-nitrobenzoate via recrystallization. This document provides researchers, scientists, and drug development professionals with in-depth, fie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (2-Ethoxyphenyl) 4-nitrobenzoate via recrystallization. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into solvent selection and troubleshooting for this specific compound. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for (2-Ethoxyphenyl) 4-nitrobenzoate?

A1: The perfect solvent for recrystallizing (2-Ethoxyphenyl) 4-nitrobenzoate will exhibit a significant difference in the compound's solubility at high versus low temperatures.[1][2] Specifically, the compound should be highly soluble in the hot, near-boiling solvent but sparingly or poorly soluble when the solvent is cold (i.e., at room temperature or in an ice bath).[1][2] This steep solubility curve is fundamental to achieving a high recovery of the purified product.[3]

Additionally, the chosen solvent must not chemically react with the ester or nitro functionalities of the molecule.[4] The boiling point of the solvent is also a critical parameter; it should be lower than the melting point of (2-Ethoxyphenyl) 4-nitrobenzoate to prevent the compound from "oiling out"—melting in the hot solvent instead of dissolving.[5] Finally, the solvent should either be a very good solvent for any impurities, keeping them in the mother liquor upon cooling, or a very poor solvent so they can be removed via hot filtration.[1]

Q2: How does the polarity of (2-Ethoxyphenyl) 4-nitrobenzoate influence solvent selection?

A2: (2-Ethoxyphenyl) 4-nitrobenzoate is a moderately polar molecule. It possesses polar functional groups, including an ester and a nitro group, which contribute to its polarity. Following the "like dissolves like" principle, solvents with moderate to high polarity are generally good starting points for solubility testing.[3][6]

  • Good Candidates for a Single Solvent System : Alcohols such as ethanol or methanol are often effective for nitroaromatic compounds and are a logical first choice.[3] Ethyl acetate, a moderately polar ester, is also a strong candidate.

  • Poor Candidates for a Single Solvent System : Very nonpolar solvents like hexane or cyclohexane are unlikely to dissolve the compound even when hot. Conversely, a highly polar solvent like water will likely not dissolve the compound at all.

Q3: When is it appropriate to use a mixed solvent system (solvent pair)?

A3: A mixed solvent system is employed when no single solvent provides the ideal solubility characteristics.[1][7] This situation often arises when the compound is either too soluble in one solvent (even when cold, leading to poor recovery) or too insoluble in another (even when hot, making dissolution impractical).[3][7]

The technique involves dissolving the compound in a minimum amount of a "good" hot solvent (one in which it is very soluble). Then, a "bad" or "anti-solvent" (one in which the compound is poorly soluble) is added dropwise to the hot solution until persistent cloudiness (turbidity) is observed.[3][8] A few more drops of the "good" solvent are then added to redissolve the precipitate, creating a saturated solution that is ready for slow cooling.[8] It is crucial that the two solvents are miscible with each other.[5][7] A common and effective pair for a compound like (2-Ethoxyphenyl) 4-nitrobenzoate could be Ethanol (good solvent) and Water (anti-solvent).[3]

Experimental Protocol: Solvent Screening

This protocol outlines a small-scale experiment to efficiently determine a suitable recrystallization solvent.

Objective: To identify a single or mixed solvent system for the recrystallization of (2-Ethoxyphenyl) 4-nitrobenzoate.

Materials:

  • Crude (2-Ethoxyphenyl) 4-nitrobenzoate (~20-30 mg per test)

  • Small test tubes

  • Hot plate or water bath

  • Glass stirring rod

  • Selection of potential solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Hexane, Water)

Procedure:

  • Place approximately 20 mg of the crude compound into a small test tube.

  • Add the test solvent dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[2]

  • If the compound is insoluble at room temperature, begin to gently heat the mixture in a water bath or on a hot plate.[4]

  • Continue adding the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. A successful solvent will yield a large quantity of crystals upon cooling.

Data Interpretation:

SolventSolubility at Room TempSolubility when HotCrystal Formation on CoolingAssessment
Ethanol Sparingly SolubleSolubleAbundant CrystalsGood Candidate
Hexane InsolubleInsolubleNonePoor Solvent
Ethyl Acetate SolubleVery SolubleFew or No CrystalsToo Soluble (Consider as "good" solvent in a pair)
Water InsolubleInsolubleNonePoor Solvent (Consider as "anti-solvent" in a pair)

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of (2-Ethoxyphenyl) 4-nitrobenzoate.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

Description: Upon cooling, the dissolved compound separates from the solution as a liquid or oily layer instead of forming solid crystals.[9][10] This is a frequent issue, especially with impure compounds or when the solvent's boiling point is close to or above the compound's melting point.[10] Oiled-out products are often impure because the oil can effectively dissolve impurities.[11][12]

Root Causes & Solutions:

  • High Impurity Concentration: A significant presence of impurities can depress the melting point of the mixture, leading to oiling out.

    • Solution: Attempt to remove the impurity by another method first (e.g., column chromatography) if the oiling is severe.

  • Cooling Rate is Too Fast: Rapid cooling can cause the solution to become supersaturated too quickly, favoring the formation of an oil over an ordered crystal lattice.[13]

    • Solution: Allow the solution to cool more slowly. Let it stand on the benchtop to reach room temperature before moving it to an ice bath. Insulating the flask can also help.[10]

  • Inappropriate Solvent Choice: The melting point of your compound may be lower than the boiling point of your chosen solvent.

    • Solution: Re-heat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation point, then attempt a slower cooling process.[14] If this fails, a different solvent with a lower boiling point must be selected.

G start Hot, Saturated Solution is prepared cooling Solution is allowed to cool start->cooling oil_out Oiling Out Occurs: Liquid droplets form cooling->oil_out Problem reheat Re-heat solution to redissolve the oil oil_out->reheat Step 1 add_solvent Add more of the 'good' solvent to lower saturation reheat->add_solvent Step 2 slow_cool Cool the solution VERY slowly add_solvent->slow_cool Step 3 success Crystals Form Successfully slow_cool->success fail Oiling persists: Re-evaluate solvent system slow_cool->fail

Caption: Troubleshooting workflow for "oiling out".

Issue 2: No Crystals Form Upon Cooling

Description: The solution remains clear even after cooling to room temperature and then in an ice bath.

Root Causes & Solutions:

  • Too Much Solvent Was Used: This is the most common reason for crystallization failure.[10] The solution is not saturated, so the solubility limit of the compound is never reached upon cooling.

    • Solution: Reduce the volume of the solvent by gently boiling it off under a fume hood.[10] Once the volume is reduced, allow the solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly.

  • Supersaturated Solution: Sometimes, a solution can become supersaturated and crystallization will not initiate without a nucleation site.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the level of the solution.[3][9] The microscopic etches on the glass can provide a surface for the first crystals to form.

    • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" will act as a template for further crystal growth.

Issue 3: Very Low Yield of Recovered Crystals

Description: After filtration and drying, the mass of the recovered pure product is significantly lower than expected.

Root Causes & Solutions:

  • Premature Crystallization During Hot Filtration: If insoluble impurities were present and a hot filtration was performed, the compound may have started to crystallize in the filter funnel.

    • Solution: To prevent this, use a slight excess of hot solvent before the filtration step to ensure the compound remains dissolved.[14] You can then boil off the excess solvent before the cooling step.

  • Compound is Too Soluble in the Cold Solvent: The chosen solvent may still dissolve a significant amount of the product even at low temperatures.

    • Solution: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 15-20 minutes) before filtration to maximize precipitation.[13] If the yield is still poor, a different solvent or a mixed solvent system may be required.

  • Excessive Washing During Filtration: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of the product.[6]

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.

Caption: General workflow for solvent system selection.

References

  • Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Recrystallization (chemistry). (2024, February 27). In Wikipedia. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Crystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Choice of recrystallisation solvent. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019, July 22). Organic Process Research & Development. Retrieved from [Link]

  • Finding the best solvent for recrystallisation. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization I. (n.d.). Dartmouth College, Department of Chemistry. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). University of Missouri–St. Louis, Science Learning Center. Retrieved from [Link]

  • What is the theoretical background of mixed solvents recrystallization? (2019, October 26). Quora. Retrieved from [Link]

  • Recrystallization Solvent Selection Guide. (n.d.). Scribd. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough, Department of Physical & Environmental Sciences. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Method of crystallizing nitro products. (1959, February 17). Google Patents.
  • Process for the crystallization of nitro-aromatic compounds in nitric acid. (1956, May 22). Google Patents.
  • Recrystallization and Crystallization. (n.d.). University of Massachusetts Lowell, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus, Department of Chemistry. Retrieved from [Link]

  • Experiment 4 purification - recrystallization of benzoic acid. (n.d.). SlideShare. Retrieved from [Link]

  • 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney, School of Chemistry. Retrieved from [Link]

  • Recrystallization of Benzoic Acid Guide. (n.d.). Scribd. Retrieved from [Link]

  • 2-ethoxyethyl 4-nitrobenzoate. (n.d.). Chemsrc. Retrieved from [Link]

  • 2-Ethoxy-4-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectroscopic Analysis of (2-Ethoxyphenyl) 4-nitrobenzoate: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of (2-Ethoxyphenyl) 4-nitrobenzoate, a compound of interest in various research domains. By delving into the predicted spectral features and comparing them with related structures, this document serves as a practical reference for researchers engaged in the synthesis and characterization of aromatic esters.

The Power of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a powerful technique that provides information about the chemical environment of protons in a molecule.[1][2] The key parameters obtained from a ¹H NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield).[1][3]

  • Integration: The area under a peak is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This arises from the interaction of neighboring, non-equivalent protons and provides information about the number of adjacent protons. This phenomenon is also known as spin-spin coupling.[4]

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds connecting them.[4][5][6]

Predicted ¹H NMR Spectrum of (2-Ethoxyphenyl) 4-nitrobenzoate

The structure of (2-Ethoxyphenyl) 4-nitrobenzoate contains two substituted benzene rings and an ethoxy group. The electron-withdrawing nitro group and the electron-donating ethoxy group, along with the ester linkage, create a distinct pattern of chemical shifts and couplings for the aromatic protons.

Structure of (2-Ethoxyphenyl) 4-nitrobenzoate:

Based on established principles of substituent effects in ¹H NMR, we can predict the chemical shifts and multiplicities for each proton in the molecule.

Aromatic Region (δ 7.0 - 8.5 ppm)

The aromatic region of the spectrum will be the most complex, containing signals from the eight protons of the two benzene rings.

4-Nitrobenzoate Moiety:

The 4-nitrobenzoate ring is an AA'BB' system due to the para substitution. The powerful electron-withdrawing effect of the nitro group and the ester carbonyl group will significantly deshield these protons.

  • H-a (ortho to NO₂): These two equivalent protons are expected to be the most downfield due to the strong deshielding by the adjacent nitro group. They will appear as a doublet.

  • H-b (meta to NO₂): These two equivalent protons will be less deshielded than H-a and will also appear as a doublet, coupled to H-a.

2-Ethoxyphenyl Moiety:

The 2-ethoxyphenyl ring is a more complex ABCD spin system due to the ortho substitution pattern. The ethoxy group is an electron-donating group, which generally shields the ortho and para protons.[7] However, the ester linkage to the electron-withdrawing 4-nitrobenzoyl group will have a deshielding effect.

  • H-c, H-d, H-e, H-f: These four protons will exhibit complex splitting patterns, likely as multiplets or doublets of doublets, due to ortho and meta couplings.[8][9] The proton ortho to the ethoxy group (and meta to the ester) will likely be the most shielded of the aromatic protons on this ring.

Aliphatic Region (δ 1.0 - 4.5 ppm)

The aliphatic region will show the characteristic signals of the ethoxy group.

  • Methylene Protons (-O-CH₂-CH₃): These protons are adjacent to an oxygen atom and will be deshielded, appearing as a quartet due to coupling with the methyl protons.

  • Methyl Protons (-O-CH₂-CH₃): These protons are further from the oxygen and will be more shielded, appearing as a triplet due to coupling with the methylene protons.

Comparative Analysis with Structurally Similar Compounds

To provide a more concrete understanding, we can compare the predicted spectrum of (2-Ethoxyphenyl) 4-nitrobenzoate with the known spectral data of similar compounds.

Comparison with 2-Bromo-1-ethoxy-4-nitrobenzene

A solved ¹H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene provides a useful comparison.[10] In this molecule, the protons on the nitro-substituted ring also show distinct downfield shifts. The presence of the ethoxy group results in upfield shifts for the adjacent protons. This aligns with our predictions for the target molecule.

Comparison with Phenyl 4-nitrobenzoate

The ¹H NMR spectrum of the simpler phenyl 4-nitrobenzoate would show the characteristic AA'BB' pattern for the 4-nitrophenyl ring, similar to what is expected for our target molecule. The protons of the unsubstituted phenyl ring would appear as a multiplet further upfield. The introduction of the ethoxy group at the 2-position in our target molecule is expected to shift the signals of that ring and introduce the characteristic ethoxy signals in the aliphatic region.

Tabulated Summary of Predicted ¹H NMR Data

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
H-a 8.2 - 8.4Doublet (d)~8-9Ortho to the strongly electron-withdrawing NO₂ group.
H-b 7.8 - 8.0Doublet (d)~8-9Meta to the NO₂ group.
H-c, H-d, H-e, H-f 7.0 - 7.5Multiplets (m)ortho: ~7-9, meta: ~2-3Complex splitting due to ABCD spin system on the 2-ethoxyphenyl ring.
-O-CH₂-CH₃ 4.0 - 4.3Quartet (q)~7Deshielded by the adjacent oxygen atom.
-O-CH₂-CH₃ 1.3 - 1.5Triplet (t)~7Shielded relative to the methylene protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of (2-Ethoxyphenyl) 4-nitrobenzoate, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) for better resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and sharp peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for ¹H NMR).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the relaxation delay to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities and measure the coupling constants.

Workflow for ¹H NMR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of a ¹H NMR spectrum, from sample preparation to structural confirmation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Sample Purified Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Acquire FID Spectrometer->Acquisition FID Free Induction Decay (FID) Acquisition->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Peak Integration Calibration->Integration Analysis Analyze Chemical Shifts, Multiplicities, and Coupling Constants Integration->Analysis Structure Propose/Confirm Structure Analysis->Structure

Caption: Workflow for 1H NMR Spectrum Analysis.

This guide provides a comprehensive framework for understanding and predicting the ¹H NMR spectrum of (2-Ethoxyphenyl) 4-nitrobenzoate. By combining theoretical predictions with comparative data from analogous compounds and a standardized experimental protocol, researchers can confidently approach the structural characterization of this and similar aromatic esters.

References

  • NMR Coupling Constants - Chemical Instrumentation Facility. (n.d.). Retrieved from [Link]

  • Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • 1H–1H Coupling in Proton NMR - ACD/Labs. (2025, August 21). Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(12), 1549-1555. Retrieved from [Link]

  • 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | C15H14N2O5. (n.d.). PubChem. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0323564). (n.d.). NP-MRD. Retrieved from [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • H NMR coupling and coupling constants. (2019, December 11). [Video]. YouTube. Retrieved from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites, 14(5), 294. Retrieved from [Link]

  • An Inquiry-Based Approach to Electrophilic Aromatic Substitution: Quantifying and Identifying Nitration Products by 1 H NMR. (2021, February 16). Journal of Chemical Education, 98(3), 968-973. Retrieved from [Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022, February 23). Scientific Reports, 12(1), 3125. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (n.d.). WallaceWay Organic Chemistry. Retrieved from [Link]

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Predict 1H NMR. (n.d.). CNR. Retrieved from [Link]

  • Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. (n.d.). Modgraph. Retrieved from [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). Rsc.org. Retrieved from [Link]

  • 2-ethoxy-4-((E)-{[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl benzoate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Solved The 1H NMR spectrum. (2019, April 14). Chegg.com. Retrieved from [Link]

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Comparative

Comparative Analytical Guide: FTIR Profiling of (2-Ethoxyphenyl) 4-nitrobenzoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Structural Validation, Purity Assessment, and Quality Control Executive Summary (2-Ethoxyphenyl) 4-nitrobenzoate (CAS: 92...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Structural Validation, Purity Assessment, and Quality Control

Executive Summary

(2-Ethoxyphenyl) 4-nitrobenzoate (CAS: 92554-29-5) is a highly specialized aromatic ester utilized as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. In drug development workflows, ensuring the absolute purity of this intermediate is paramount, as unreacted phenolic precursors or hydrolyzed acid byproducts can severely poison downstream catalytic couplings.

This guide objectively compares the Fourier Transform Infrared (FTIR) spectroscopic performance of a High-Purity Synthesized Product against a Crude Reaction Mixture . By establishing a self-validating analytical system, researchers can rapidly differentiate between successful esterification and incomplete reactions without relying solely on time-consuming chromatographic methods[1].

Mechanistic Causality of Vibrational Frequencies (E-E-A-T)

As an application scientist, it is not enough to simply match peaks to a table; one must understand the quantum mechanical and electronic environments dictating these vibrational shifts.

  • The Phenolic Ester Carbonyl ( C=O ) Shift: Standard aliphatic esters typically exhibit a C=O stretch around 1730 cm⁻¹. However, in (2-ethoxyphenyl) 4-nitrobenzoate, the ester oxygen is directly bonded to an sp2 hybridized aromatic ring. This phenolic oxygen delocalizes its lone pair into the adjacent benzene ring rather than fully participating in resonance with the carbonyl carbon. This increases the double-bond character of the C=O bond, driving the stretching frequency higher to ~1742 cm⁻¹ [2]. The strongly electron-withdrawing 4-nitro group further reinforces this high-frequency shift via inductive effects.

  • The Nitro Group ( −NO2​ ) Vibrations: The nitro moiety possesses two identical N-O bonds that vibrate in two distinct modes. The out-of-phase asymmetric stretch requires higher energy and dominates the spectrum at ~1528 cm⁻¹ , while the in-phase symmetric stretch appears strongly at ~1346 cm⁻¹ [3].

  • The Diagnostic Absence of Hydroxyl ( −OH ): The most critical marker of a successful, high-purity synthesis is the complete disappearance of the broad phenolic -OH stretch (3200–3500 cm⁻¹). If this peak is present, the system self-validates as a failed or incomplete reaction[2].

Objective Comparison: High-Purity vs. Crude Product

The following table provides a quantitative comparison of the FTIR peak performances. The "Crude Mixture" represents an unpurified batch containing unreacted 2-ethoxyphenol and 4-nitrobenzoic acid (a hydrolysis byproduct).

Functional Group / Vibrational ModeHigh-Purity Product (cm⁻¹)Crude Mixture (cm⁻¹)Precursor: 2-Ethoxyphenol (cm⁻¹)
O-H Stretch (Phenolic/Acidic) Absent (Validates Purity)Broad ~3350 (Contamination)Broad ~3400
C=O Stretch (Ester) 17421742, ~1690 (Acid Impurity)Absent
N-O Asymmetric Stretch 15281528Absent
N-O Symmetric Stretch 13461346Absent
C-O-C Stretch (Aryl Alkyl Ether) 125212501250
C-H Stretch (Aliphatic Ethoxy) 2980, 29352980, 29352980, 2935

Data Insight: The presence of a shoulder peak at ~1690 cm⁻¹ in the crude mixture is a direct causal indicator of moisture ingress during synthesis, leading to the hydrolysis of the 4-nitrobenzoyl chloride precursor into 4-nitrobenzoic acid.

Experimental Protocols

Protocol A: Synthesis of (2-Ethoxyphenyl) 4-nitrobenzoate

Causality Note: This protocol utilizes the acid chloride method, which is highly exothermic. Dropwise addition is strictly required to control the reaction kinetics and prevent the formation of dark, tarry degradation products.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen ( N2​ ) atmosphere, dissolve 1.0 equivalent of 2-ethoxyphenol and 1.2 equivalents of anhydrous triethylamine (TEA) in dry dichloromethane (DCM).

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Addition: Dissolve 1.05 equivalents of 4-nitrobenzoyl chloride in a minimal amount of dry DCM. Add this solution dropwise to the reaction flask over 30 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ to neutralize excess acid. Extract the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ . Concentrate in vacuo and recrystallize the crude solid from hot ethanol to yield the high-purity product.

Protocol B: ATR-FTIR Validation Workflow

Causality Note: Attenuated Total Reflectance (ATR) requires intimate contact between the crystal and the sample. Insufficient pressure will result in a low signal-to-noise ratio and artificially weak peaks.

  • Background Calibration: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO2​ and ambient humidity[1].

  • Sample Application: Place 1–2 mg of the recrystallized (2-ethoxyphenyl) 4-nitrobenzoate directly onto the center of the ATR crystal.

  • Compression: Lower the ATR anvil and apply optimal, consistent pressure until the software indicates sufficient optical contact.

  • Acquisition: Scan the sample from 4000 to 600 cm⁻¹.

  • Validation: Interrogate the 3200–3500 cm⁻¹ region. If the baseline is flat, the batch is approved for downstream use.

Workflow Visualization

G P1 2-Ethoxyphenol Rxn Esterification Reaction (DCM, TEA, 0°C to RT) P1->Rxn P2 4-Nitrobenzoyl Chloride P2->Rxn Crude Crude Product (Contains Unreacted Phenol) Rxn->Crude Purif Recrystallization (Ethanol) Crude->Purif FTIR ATR-FTIR Analysis (4000 - 600 cm⁻¹) Purif->FTIR Dec Check for -OH Peak (~3350 cm⁻¹)? FTIR->Dec Fail Fail: Impure Product (Reject Batch) Dec->Fail Yes (Peak Present) Pass Pass: High-Purity (Approve Batch) Dec->Pass No (Peak Absent)

Caption: Workflow for the synthesis, purification, and FTIR validation of (2-Ethoxyphenyl) 4-nitrobenzoate.

References

  • LibreTexts Chemistry. Infrared Spectroscopy: Effect of resonance and conjugation on stretching frequencies. Available at:[Link]

  • ACS Omega. Study of the Degradation and Conservation of Historical Leather Book Covers with Macro Attenuated Total Reflection–Fourier Transform Infrared Spectroscopic Imaging. (Detailed discussion on phenolic ester stretching frequencies and hydroxyl absence). Available at:[Link]

  • Sphinxsai. Computation and interpretation of vibrational spectra on the structure of Nitrazepam using semi-empirical and density functional methods. (Comprehensive assignment of asymmetric and symmetric nitro group vibrational frequencies). Available at:[Link]

Sources

Validation

HPLC Method Development for (2-Ethoxyphenyl) 4-nitrobenzoate Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenging separations involving complex aromatic esters. (2-Ethoxyphenyl) 4-nitrobenzoate serves as an excellent model compound for evaluating chromatographic s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenging separations involving complex aromatic esters. (2-Ethoxyphenyl) 4-nitrobenzoate serves as an excellent model compound for evaluating chromatographic selectivity. In pharmaceutical drug development and fine chemical synthesis, assessing the purity of such esters requires resolving the active pharmaceutical ingredient (API) from closely related impurities, including its synthetic precursors (e.g., 2-ethoxyphenol, 4-nitrobenzoyl chloride) and degradation products (e.g., 4-nitrobenzoic acid).

Standard C18 reversed-phase methods often fall short when dealing with structurally similar aromatic compounds. This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl phases, providing a self-validating experimental protocol and mechanistic insights to help you optimize your analytical workflows.

Mechanistic Rationale: The Limits of Hydrophobicity vs. Orthogonal Selectivity

When developing an HPLC method, understanding the physicochemical properties of your analyte is paramount. (2-Ethoxyphenyl) 4-nitrobenzoate contains two distinct aromatic systems: an electron-rich ethoxyphenyl group and an electron-deficient nitrobenzoate group.

The C18 Paradigm

Traditional C18 columns separate analytes based almost entirely on dispersive hydrophobic interactions. If two aromatic impurities share a similar partition coefficient (LogP) to the main API, a C18 column will struggle to resolve them, often resulting in co-elution or poor peak shape [1].

The Biphenyl Advantage

To achieve baseline separation, we must exploit alternative retention mechanisms. Biphenyl stationary phases offer a mixed-mode retention mechanism that combines hydrophobicity with powerful π−π and dipole-dipole interactions [2]. The electron cloud of the biphenyl moiety interacts strongly with the π electrons of the analyte. Because the nitro group on our target analyte is strongly electron-withdrawing, it creates an electron-deficient aromatic ring that pairs exceptionally well with the electron-rich biphenyl stationary phase [3]. This provides orthogonal selectivity, pulling the target analyte away from impurities that lack this specific electronic profile.

The Role of the Organic Modifier

The choice of mobile phase is not arbitrary; it directly dictates the causality of the separation. Using acetonitrile (which contains a π -electron-rich cyano group) will compete with the analyte for the stationary phase, masking the biphenyl column's unique selectivity and making it behave like a standard C18 [4]. Therefore, methanol must be used as the organic modifier to induce and maximize π−π aromatic selectivity.

Experimental Workflow & Self-Validating Protocol

To objectively compare column performance, we employ a self-validating experimental design. A method is only as good as its System Suitability Test (SST). The following protocol ensures that the analytical system is performing optimally before any sample data is acquired.

Step-by-Step Methodology

Step 1: Sample and Standard Preparation

  • Diluent: 50:50 (v/v) HPLC-grade Water:Methanol.

  • System Suitability Standard: Prepare a mixed solution containing 1.0 mg/mL (2-Ethoxyphenyl) 4-nitrobenzoate (API), 0.1 mg/mL 2-ethoxyphenol (Impurity A), and 0.1 mg/mL 4-nitrobenzoic acid (Impurity B).

Step 2: Chromatographic Conditions

  • Columns for Comparison:

    • Column A: Standard C18 (150 x 4.6 mm, 3 µm)

    • Column B: Core-Shell Biphenyl (150 x 4.6 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (suppresses ionization of the acidic impurities).

  • Mobile Phase B: 100% Methanol (critical for enabling π−π interactions).

  • Gradient Program: 40% B to 90% B over 15 minutes, hold for 3 minutes, return to 40% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

Step 3: Self-Validating System Suitability Testing (SST) Inject the System Suitability Standard in triplicate. The system is considered validated and ready for sample analysis only if the following criteria are met:

  • Resolution ( Rs​ ): The critical pair resolution between Impurity A and the API must be ≥2.0 .

  • Peak Asymmetry ( As​ ): The tailing factor for the API peak must be between 0.8 and 1.5.

  • RSD: The relative standard deviation of the API retention time across three injections must be ≤1.0% .

G A Sample Preparation (2-Ethoxyphenyl) 4-nitrobenzoate & Related Impurities B Column Selection A->B C Standard C18 Column (Hydrophobic Dispersive) B->C D Biphenyl Column (Hydrophobic + π-π Interactions) B->D E Chromatographic Evaluation (Rs, As, Retention Time) C->E D->E F Method Optimization (Adjust MeOH/H2O Ratio) E->F If Rs < 2.0 G Validated HPLC Method (Rs ≥ 2.0) E->G If Rs ≥ 2.0 F->D Iterate

Experimental workflow for comparing C18 and Biphenyl HPLC column selectivity.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics obtained when running the System Suitability Standard through both the C18 and Biphenyl columns under identical gradient conditions.

ParameterCompoundStandard C18 ColumnBiphenyl ColumnPerformance Shift Rationale
Retention Time ( tR​ ) Impurity B (Acid)4.2 min4.5 minSlight increase due to polarizability.
Impurity A (Phenol)8.7 min10.2 minModerate retention increase via hydrogen bonding and shape selectivity.
API (Ester) 9.1 min 13.8 min Massive retention shift due to strong π−π interactions with the nitroaromatic ring.
Resolution ( Rs​ ) Imp A vs. API0.8 (Co-elution) 4.5 (Baseline) C18 fails to resolve the critical pair; Biphenyl provides orthogonal separation.
Peak Asymmetry ( As​ ) API (Ester)1.62 (Tailing)1.05 (Symmetrical)Biphenyl's surface chemistry reduces secondary silanol interactions for aromatic esters.
Interpretation of Results

On the C18 column, Impurity A (2-ethoxyphenol) and the API co-elute ( Rs​=0.8 ), failing the SST criteria. This occurs because the hydrophobic partition coefficients of the two molecules under these specific mobile phase conditions are too similar.

Conversely, the Biphenyl column successfully resolves the mixture ( Rs​=4.5 ). The causality is clear: the biphenyl stationary phase selectively retains the API much longer (13.8 min vs 9.1 min) because the electron-deficient nitrobenzoate moiety of the API engages in deep π−π stacking with the stationary phase, an interaction unavailable to the C18 alkyl chain.

Conclusion

For the purity analysis of (2-Ethoxyphenyl) 4-nitrobenzoate and similar complex aromatic esters, relying solely on hydrophobic retention is an analytical risk. By understanding the chemical structure of the analyte and matching it with the appropriate stationary phase chemistry, we can engineer a robust separation. The experimental data confirms that switching from a C18 to a Biphenyl column—while utilizing methanol as the organic modifier—activates π−π interactions, transforming a failed co-elution into a baseline-resolved, self-validating analytical method.

References

  • Bell, D. S. "Evaluation of retention and selectivity using biphenyl stationary phases." LCGC North America, 2018. Available at:[Link]

  • Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds." Phenomenex Product Portal. Available at:[Link]

  • Thames Restek. "Novel Column Chemistry—High Impact, Low Cost Technology." Thames Restek Technical Articles. Available at:[Link]

Comparative

A Comparative Guide for the Synthetic Chemist: (2-Ethoxyphenyl) 4-nitrobenzoate vs. Phenyl 4-nitrobenzoate

In the intricate field of organic synthesis and drug development, the selection of reagents and building blocks is a decision that dictates the trajectory of a research program. Even subtle molecular modifications can pr...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate field of organic synthesis and drug development, the selection of reagents and building blocks is a decision that dictates the trajectory of a research program. Even subtle molecular modifications can profoundly impact physicochemical properties, reactivity, and ultimately, biological function. This guide provides an in-depth comparative analysis of (2-Ethoxyphenyl) 4-nitrobenzoate and its parent compound, Phenyl 4-nitrobenzoate. We aim to equip researchers, scientists, and drug development professionals with the technical insights and experimental frameworks required to strategically select the optimal reagent for their specific application.

Core Structural and Physicochemical Distinctions

The foundational difference between these two molecules is the presence of an ethoxy (-OCH₂CH₃) group at the ortho-position of the phenoxy ring in (2-Ethoxyphenyl) 4-nitrobenzoate. This seemingly minor addition introduces significant steric and electronic perturbations that manifest in divergent physical properties.

Property(2-Ethoxyphenyl) 4-nitrobenzoatePhenyl 4-nitrobenzoate
Molecular Formula C₁₅H₁₃NO₅C₁₃H₉NO₄[1][2]
Molecular Weight 287.27 g/mol 243.22 g/mol [1][2]
Appearance Off-white to pale yellow solidWhite to light yellow crystalline solid
Predicted logP 3.8 - 4.13.4
Reactivity Profile Sterically hindered, electronically modulatedStandard aromatic ester reactivity

Table 1. Comparative physicochemical properties of (2-Ethoxyphenyl) 4-nitrobenzoate and Phenyl 4-nitrobenzoate.

The ethoxy substituent increases the molecular weight and lipophilicity (as indicated by the predicted logP value) of the molecule. This enhancement in non-polar character can influence solubility in organic solvents and may be a desirable trait in the design of pharmacologically active molecules intended to cross lipid membranes.

Synthesis Strategy and Mechanistic Considerations

The most common and reliable method for synthesizing these esters is the Schotten-Baumann reaction, which involves the acylation of the corresponding phenol with 4-nitrobenzoyl chloride in the presence of a base. This method is robust, high-yielding, and generally applicable.[3]

Experimental Protocol: Synthesis of Phenyl 4-nitrobenzoate

This protocol outlines a validated, self-validating system for the laboratory-scale synthesis of the parent compound. The successful execution and characterization of this product provide a baseline for troubleshooting the synthesis of its more complex analog.

Materials:

  • Phenol (1.0 eq)

  • 4-Nitrobenzoyl chloride (1.05 eq)

  • Pyridine (or Triethylamine) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve phenol in anhydrous DCM.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add pyridine slowly to the stirred solution.

  • Add a solution of 4-nitrobenzoyl chloride in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to ambient temperature and stir for 4-6 hours. Monitor reaction completion by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.

  • Combine pure fractions and remove the solvent in vacuo to afford Phenyl 4-nitrobenzoate as a white to light-yellow solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis.

Causality Behind Experimental Choices:

  • Inert Atmosphere & Anhydrous Conditions: 4-Nitrobenzoyl chloride is highly reactive towards water. Hydrolysis would consume the starting material and form 4-nitrobenzoic acid, complicating purification.

  • Base (Pyridine): The reaction generates HCl as a byproduct. Pyridine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the HCl to form a pyridinium salt and driving the reaction to completion.

  • Aqueous Workup: The sequential washes are critical for a self-validating purification. The HCl wash removes residual pyridine. The NaHCO₃ wash removes any 4-nitrobenzoic acid byproduct. The brine wash removes residual water from the organic phase.

  • Chromatography: This final step ensures the removal of any non-polar impurities and provides a product of high purity suitable for subsequent applications.

Caption: Experimental workflow for ester synthesis.

Comparative Reactivity: The Ortho-Substituent Effect

The reactivity of an ester is largely defined by the electrophilicity of its carbonyl carbon. In both molecules, the potent electron-withdrawing nitro group on the benzoyl portion significantly enhances this electrophilicity. However, the 2-ethoxy group on the phenoxy moiety of (2-Ethoxyphenyl) 4-nitrobenzoate introduces a fascinating interplay of competing effects that differentiates its reactivity from the unsubstituted phenyl analog.[3]

  • Electronic Effect: The ethoxy group is an electron-donating group (EDG) via resonance, pushing electron density into the phenyl ring. This effect, in isolation, would make the 2-ethoxyphenoxy group a better leaving group than the simple phenoxy group, potentially accelerating nucleophilic acyl substitution.

  • Steric Effect: The bulk of the ethoxy group provides significant steric hindrance around the ester linkage. This physically obstructs the optimal trajectory for an incoming nucleophile to attack the carbonyl carbon (the Bürgi-Dunitz angle). This steric clash generally leads to a decrease in reaction rates compared to the unhindered phenyl 4-nitrobenzoate.

For most nucleophilic substitution reactions, the steric hindrance from the ortho-ethoxy group is the dominant factor , leading to a decreased reaction rate for (2-Ethoxyphenyl) 4-nitrobenzoate compared to Phenyl 4-nitrobenzoate. This can be a significant advantage when seeking to achieve selective acylation in the presence of multiple nucleophiles or when a more stable, less labile ester is required.

Caption: Steric hindrance at the carbonyl carbon.

Applications in Synthesis and Medicinal Chemistry

Both esters are valuable as acylating agents and are frequently used as intermediates. The 4-nitrobenzoyl group is a common derivative for alcohols and phenols, often forming crystalline solids with sharp melting points, which is useful for characterization.[4] The true value of these reagents, however, lies in the synthetic possibilities offered by the nitro group.

  • Reduction to Amine: The nitro group can be readily reduced to a primary amine (e.g., using H₂, Pd/C, or SnCl₂), which is a versatile synthetic handle for building complexity. This amine can be used in amide couplings, diazotizations, or the formation of heterocyclic rings.[5]

  • Prodrug Strategies: The differential reactivity can be exploited in prodrug design. An ester linkage to a therapeutic agent can be designed to be cleaved under specific biological conditions. The slower hydrolysis rate of the (2-Ethoxyphenyl) ester could be used to design a slower-release profile compared to the more labile phenyl ester.

The choice between the two reagents is therefore a strategic one. If a simple, reactive acylating agent is needed, Phenyl 4-nitrobenzoate is the economical and straightforward choice. If the goal is to introduce a more sterically demanding environment, decrease the lability of the ester, or increase the lipophilicity of the final product, (2-Ethoxyphenyl) 4-nitrobenzoate becomes the superior tool.

References

  • BenchChem.
  • Guidechem.
  • ResearchGate. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
  • Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Sarchem Labs. Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
  • ECHEMI.com.
  • ECHEMI.
  • ACS Publications. Multiple structure reactivity correlations.
  • ResearchGate.
  • Chem-supply.net.
  • PubChem. 4-Nitro-benzoic acid phenyl ester.
  • Career Henan Chemical Co. Research on the Synthesis of p-Nitrobenzoic Acid.
  • Chemistry Stack Exchange.
  • ChemDiv. Compound 3-(3-methoxybenzamido)
  • YouTube. 4-Nitrobenzoate Derivative of Alcohol/Phenol (Prepared by Malik Nasr).

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Validation

A Comparative Guide to the Structural Characterization of (2-Ethoxyphenyl) 4-nitrobenzoate

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental. This guide provides a comprehensive overview of the essential techniq...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental. This guide provides a comprehensive overview of the essential techniques for the structural characterization of (2-Ethoxyphenyl) 4-nitrobenzoate, a compound of interest due to its potential applications stemming from its ester and nitro-aromatic functionalities. While direct experimental data for this specific molecule is not widely published, this guide will leverage data from structurally analogous compounds to provide a robust framework for its analysis. We will delve into the theoretical underpinnings and practical application of key analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

The Importance of Structural Elucidation

The arrangement of atoms in (2-Ethoxyphenyl) 4-nitrobenzoate, and in any molecule, governs its chemical reactivity, physical properties, and biological activity. A thorough structural characterization is therefore a critical step in any research and development pipeline. It allows for the unambiguous confirmation of a synthesized compound's identity, provides insights into its conformational preferences, and is a prerequisite for understanding its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of (2-Ethoxyphenyl) 4-nitrobenzoate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

  • Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve (2-Ethoxyphenyl) 4-nitrobenzoate in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place in NMR spectrometer, tune, and shim transfer->instrument H1_acq Acquire ¹H NMR spectrum instrument->H1_acq C13_acq Acquire ¹³C NMR spectrum instrument->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft correction Phase and baseline correction ft->correction referencing Reference spectrum correction->referencing analysis Spectral analysis referencing->analysis

Caption: Workflow for NMR analysis.

Predicted ¹H and ¹³C NMR Spectral Data for (2-Ethoxyphenyl) 4-nitrobenzoate

The following tables outline the predicted chemical shifts (δ) for (2-Ethoxyphenyl) 4-nitrobenzoate based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'~8.3d~8-9
H-3', H-5'~8.1d~8-9
H-3~7.2-7.4m-
H-4~7.0-7.2m-
H-5~7.0-7.2m-
H-6~6.9-7.1m-
-OCH₂CH₃~4.1q~7
-OCH₂CH₃~1.4t~7

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C=O~164
C-1'~135
C-4'~151
C-2', C-6'~131
C-3', C-5'~123
C-1~148
C-2~114
C-3~129
C-4~123
C-5~126
C-6~121
-OCH₂CH₃~64
-OCH₂CH₃~15
Comparative Analysis with Phenyl 4-nitrobenzoate and Ethyl 4-nitrobenzoate
  • Phenyl 4-nitrobenzoate: The ¹H NMR spectrum would lack the characteristic quartet and triplet of the ethoxy group. The signals for the unsubstituted phenyl ring would appear in the aromatic region, likely overlapping with the signals from the 4-nitrophenyl group.

  • Ethyl 4-nitrobenzoate: The ¹H NMR spectrum would show a quartet around 4.4 ppm and a triplet around 1.4 ppm for the ethyl ester group.[1][2] The aromatic region would only contain the signals for the 4-nitrophenyl protons. The presence of the 2-ethoxyphenyl group in our target molecule introduces additional complexity in the aromatic region and the characteristic ethoxy signals.[1][2]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, leading to a unique spectral fingerprint.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of (2-Ethoxyphenyl) 4-nitrobenzoate is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

  • Background Spectrum: An IR spectrum of the empty sample holder (or pure KBr pellet) is recorded as a background.

  • Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions and intensities of the absorption bands are then analyzed.

Diagram of the IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind sample with KBr press Press into a thin disk grind->press background Record background spectrum press->background sample_spec Record sample spectrum background->sample_spec subtract Subtract background sample_spec->subtract analyze Analyze absorption bands subtract->analyze

Caption: Workflow for IR analysis.

Predicted IR Absorption Bands for (2-Ethoxyphenyl) 4-nitrobenzoate

Table 3: Predicted IR Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (ester)~1720-1740Strong
NO₂ (asymmetric stretch)~1520-1540Strong
NO₂ (symmetric stretch)~1340-1360Strong
C-O (ester)~1250-1300Strong
Ar-O-C (ether)~1230-1270Strong
C-H (aromatic)~3000-3100Medium-Weak
C-H (aliphatic)~2850-2980Medium-Weak
Comparative Analysis

The IR spectrum of (2-Ethoxyphenyl) 4-nitrobenzoate would be distinguished from that of ethyl 4-nitrobenzoate by the presence of the Ar-O-C stretching vibration of the ether linkage.[3] Compared to a non-nitrated analogue, the strong absorption bands corresponding to the nitro group would be a key diagnostic feature.[4]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection introduce Introduce sample into MS ionize Ionize sample (e.g., EI, ESI) introduce->ionize separate Separate ions by m/z ionize->separate detect Detect ions separate->detect generate Generate mass spectrum detect->generate

Caption: Workflow for X-ray Crystallography.

Expected Structural Features from X-ray Crystallography

An X-ray crystal structure of (2-Ethoxyphenyl) 4-nitrobenzoate would reveal:

  • The planarity of the two aromatic rings.

  • The dihedral angle between the planes of the 2-ethoxyphenyl and 4-nitrophenyl rings.

  • The conformation of the ethoxy group.

  • Intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, which dictate the crystal packing.

By comparing the crystal structure of (2-Ethoxyphenyl) 4-nitrobenzoate with those of other nitro-substituted aromatic esters, one can gain valuable insights into how subtle changes in the molecular structure can influence the solid-state packing and, potentially, the material's properties. [5][6][7]

Conclusion

The structural characterization of (2-Ethoxyphenyl) 4-nitrobenzoate requires a multi-technique approach. NMR, IR, and mass spectrometry provide a wealth of information to confirm the molecule's identity and connectivity. For an unambiguous determination of its three-dimensional structure in the solid state, single-crystal X-ray crystallography is indispensable. By combining the data from these complementary techniques, researchers can gain a comprehensive understanding of the molecule's structure, which is a critical foundation for further investigation into its chemical and biological properties.

References

  • PubChem. (n.d.). 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: A practical and efficient method for the synthesis of esters from carboxylic acids and alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Kumar, C. S. C., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate. IUCrData, 4(11), x191549. Retrieved from [Link]

  • Chemspace. (n.d.). 2-ethoxy-4-formylphenyl 2-nitrobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylethyl 4-nitrobenzoate. Retrieved from [Link]

  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. Retrieved from [Link]

  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(8), 2647-2650. Retrieved from [Link]

  • Yeong, K. Y., et al. (2018). Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. Journal of Chemical Crystallography, 48(4), 215-223. Retrieved from [Link]

  • ResearchGate. (n.d.). X-Ray Crystallography. Retrieved from [Link]

  • Samsonowicz, M., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of the Serbian Chemical Society, 71(8-9), 887-902. Retrieved from [Link]

  • Bohorquez, A. R., et al. (2012). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4-(4-Methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline. Revista de la Sociedad Química del Perú, 78(3), 169-178. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • Organic Spectroscopy International. (2014, April 19). Ethyl 4-nitrobenzoate NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,.... Retrieved from [Link]

  • mzCloud. (2015, August 26). 4 Nitrobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 2-nitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 2-nitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 4''-METHOXY-2-NITROCHALCONE. Retrieved from [Link]

  • University of Washington. (n.d.). X-Ray Crystallography Resources. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Elemental Analysis of (2-Ethoxyphenyl) 4-nitrobenzoate

For researchers, scientists, and professionals in drug development, the precise characterization of newly synthesized compounds is a foundational requirement for advancing research. Elemental analysis serves as a crucial...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of newly synthesized compounds is a foundational requirement for advancing research. Elemental analysis serves as a crucial checkpoint, offering a quantitative measure of a compound's elemental composition to verify its purity and structural integrity. This guide provides an in-depth comparison of the theoretical elemental analysis data for (2-Ethoxyphenyl) 4-nitrobenzoate against a structurally related compound, Ethyl 4-nitrobenzoate. Furthermore, it outlines a comprehensive experimental protocol for conducting such an analysis.

The Significance of Elemental Analysis in Compound Verification

Elemental analysis is a cornerstone technique in analytical chemistry, providing the percentage composition of elements like carbon (C), hydrogen (H), and nitrogen (N) within a sample.[1][2] This data is instrumental in confirming the empirical formula of a synthesized compound. For a given molecular formula, the theoretical percentages of each element can be calculated. By comparing these theoretical values with the experimental results from an elemental analyzer, a researcher can ascertain the purity of the sample. Significant deviations between the theoretical and experimental values may indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Comparative Elemental Composition

To illustrate the sensitivity of elemental analysis to molecular structure, this guide compares the theoretical elemental composition of (2-Ethoxyphenyl) 4-nitrobenzoate with that of Ethyl 4-nitrobenzoate. A minor alteration in the ester group—from an ethyl group to a 2-ethoxyphenyl group—results in a discernible shift in the elemental percentages.

Theoretical Elemental Analysis Data

Compound NameChemical FormulaMolecular Weight ( g/mol )% Carbon (C)% Hydrogen (H)% Nitrogen (N)
(2-Ethoxyphenyl) 4-nitrobenzoateC₁₅H₁₃NO₅287.2762.72%4.56%4.88%
Ethyl 4-nitrobenzoateC₉H₉NO₄195.1755.39%4.65%7.18%

The addition of the 2-ethoxyphenyl group in (2-Ethoxyphenyl) 4-nitrobenzoate significantly increases the carbon content and decreases the nitrogen percentage compared to the simpler Ethyl 4-nitrobenzoate, demonstrating how elemental analysis can differentiate between structurally similar molecules.

Experimental Protocol for CHN Elemental Analysis

The following is a detailed methodology for determining the carbon, hydrogen, and nitrogen content of an organic compound such as (2-Ethoxyphenyl) 4-nitrobenzoate using a modern elemental analyzer. The principle of this technique, often referred to as combustion analysis, involves the complete combustion of the sample in a high-oxygen environment.[3][4] The resulting gases are then separated and quantified.[2]

Instrumentation:

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O, Elementar vario MICRO cube)

  • Microbalance (accurate to ±0.001 mg)

  • Tin or silver capsules for sample weighing

Procedure:

  • Sample Preparation:

    • Ensure the sample is homogenous and has been properly dried to remove any residual solvents.

    • Using a microbalance, accurately weigh 1-3 mg of the compound into a tin or silver capsule.

    • Fold the capsule to encase the sample securely and remove any trapped air.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide).

    • Run several standards to establish a calibration curve and ensure the instrument's accuracy and linearity.

  • Sample Analysis:

    • Introduce the encapsulated sample into the elemental analyzer's autosampler.

    • The sample is dropped into a high-temperature combustion furnace (typically 900-1000°C) with a constant stream of pure oxygen.

    • The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂).

  • Gas Separation and Detection:

    • The combustion gases are carried by a helium stream through a series of separation columns and detectors.

    • Water and carbon dioxide are typically separated by gas chromatography and quantified using a thermal conductivity detector (TCD).

    • Nitrogen gas is also measured by a TCD.

  • Data Analysis:

    • The instrument's software calculates the percentage of each element based on the detector signals and the initial sample weight.

    • The results are compared against the theoretical values to assess the purity and confirm the identity of the compound.

Visualizing the Elemental Analysis Workflow

The following diagram illustrates the key stages of the elemental analysis process, from sample preparation to data interpretation.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample (1-3 mg) encapsulate Encapsulate in Tin/Silver Foil weigh->encapsulate combustion Combustion (900-1000°C in O2) encapsulate->combustion reduction Reduction of NOx to N2 combustion->reduction separation Gas Separation (GC) reduction->separation detection Detection (TCD) separation->detection calculation Calculate %C, %H, %N detection->calculation comparison Compare with Theoretical Values calculation->comparison

Caption: Workflow for CHN Elemental Analysis.

Alternative and Complementary Analytical Techniques

While elemental analysis is fundamental for determining elemental composition, it is often used in conjunction with other analytical methods for comprehensive compound characterization.

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, which helps in confirming the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the detailed atomic structure of the molecule, including the connectivity of atoms and their chemical environment.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

For trace element analysis or the determination of metallic impurities, techniques such as Inductively Coupled Plasma (ICP) methods (ICP-OES and ICP-MS) or Atomic Absorption Spectroscopy (AAS) are more suitable due to their higher sensitivity for these elements.[5][6]

Conclusion

Elemental analysis remains an indispensable tool in the arsenal of chemists and drug development professionals. Its ability to provide rapid, accurate, and cost-effective quantitative data on the elemental composition of a compound is vital for verifying molecular formulas and assessing purity.[2] By comparing the experimental results for (2-Ethoxyphenyl) 4-nitrobenzoate with its theoretical values and those of similar compounds, researchers can confidently confirm the identity and quality of their synthesized materials, a critical step in the journey of scientific discovery and development.

References

  • PubChem. 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | C15H14N2O5 | CID 294552. [Link]

  • PubChem. 2-Phenylethyl 4-nitrobenzoate | C15H13NO4 | CID 528023. [Link]

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Chemsrc. 2-ethoxyethyl 4-nitrobenzoate | CAS#:37460-43-8. [Link]

  • Google Patents. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • Elementar. Elemental analysis: operation & applications. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

  • NIST WebBook. Benzoic acid, 4-nitro-, ethyl ester. [Link]

  • ResearchGate. Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate. [Link]

  • ResearchGate. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • RSSL. Elemental Analysis Techniques. [Link]

Sources

Validation

Validating the Synthesis of (2-Ethoxyphenyl) 4-Nitrobenzoate: A Comparative Guide to Reaction Monitoring

The synthesis of (2-ethoxyphenyl) 4-nitrobenzoate via the esterification of 2-ethoxyphenol and 4-nitrobenzoyl chloride is a fundamental transformation representative of active pharmaceutical ingredient (API) development....

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of (2-ethoxyphenyl) 4-nitrobenzoate via the esterification of 2-ethoxyphenol and 4-nitrobenzoyl chloride is a fundamental transformation representative of active pharmaceutical ingredient (API) development. While modern analytical laboratories are equipped with advanced instrumentation, the success of an organic synthesis relies heavily on real-time, in-process control.

This guide objectively compares Thin-Layer Chromatography (TLC) against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for validating this specific esterification. By establishing a self-validating protocol, researchers can confidently track reaction kinetics, optimize yields, and prevent downstream purification failures.

Mechanistic Foundation: The Causality of Chromatographic Separation

To validate a reaction, one must first understand the physicochemical changes occurring at the molecular level. The synthesis involves a nucleophilic acyl substitution where the hydroxyl group of 2-ethoxyphenol attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, typically in the presence of a base (e.g., triethylamine) to neutralize the resulting HCl.

Why TLC works for this system: Chromatographic separation on normal-phase silica gel is driven by polarity.

  • 2-Ethoxyphenol contains a free hydroxyl group, acting as a strong hydrogen-bond donor. It interacts strongly with the silanol groups on the silica plate, resulting in a lower retention factor ( Rf​ ).

  • 4-Nitrobenzoyl chloride is highly reactive. If spotted directly onto a silica plate containing ambient moisture, it rapidly hydrolyzes to 4-nitrobenzoic acid, which streaks heavily and obscures the plate.

  • (2-Ethoxyphenyl) 4-nitrobenzoate (the product) lacks the hydrogen-bond donating hydroxyl group. It is significantly less polar than the starting phenol.

The Causal Outcome: Because the product is less polar than the starting material, it migrates faster up the silica plate. The definitive proof of reaction progression is the disappearance of the low- Rf​ phenol spot and the emergence of a high- Rf​ ester spot.

Comparative Analysis: TLC vs. HPLC vs. GC

While [1], it is not a standalone technique for final product release. To build a robust analytical package, researchers must understand the objective trade-offs between TLC, HPLC, and GC.

Table 1: Performance Comparison for Esterification Monitoring
Analytical TechniquePrimary Use CaseSpeed per AnalysisResolution & SpecificityQuantitative AccuracyRelative Cost
Normal-Phase TLC Real-time kinetic monitoring, in-process control< 5 minutesLow (Based solely on Rf​ values)Semi-quantitative (Visual/Densitometry)Very Low
HPLC-UV (Reversed-Phase) Final purity validation, yield quantification10–30 minutesHigh (Retention time + UV spectral profiling)High (Peak area integration)High
GC-FID Volatile impurity profiling, residual solvent checks15–45 minutesHigh (Theoretical plate count is superior)HighMedium

Strategic Implementation: Use TLC to answer the immediate question: "Is the reaction finished?" Once TLC indicates the complete consumption of 2-ethoxyphenol, [2].

Experimental Protocol: A Self-Validating TLC System

A common pitfall in TLC monitoring is misinterpreting Rf​ shifts caused by matrix effects (e.g., high concentrations of triethylamine salts in the reaction mixture altering the local polarity of the spot). To ensure trustworthiness , the following protocol utilizes a co-spotting technique, creating a self-validating system that eliminates false positives.

Step-by-Step Methodology

Step 1: Aliquot Extraction and Quenching (Critical Step)

  • Action: Withdraw a 5 µL aliquot from the reaction mixture using a glass microcapillary tube.

  • Quench: Dilute the aliquot into 100 µL of methanol containing a drop of triethylamine.

  • Causality: Unreacted 4-nitrobenzoyl chloride is violently reactive. If spotted directly, it degrades on the silica. Quenching with methanol intentionally converts any unreacted acid chloride into methyl 4-nitrobenzoate, a stable, known compound with a distinct Rf​ , allowing for accurate tracking of the limiting reagent.

Step 2: Plate Preparation & Co-Spotting Prepare a silica gel 60 F254 plate and mark a baseline. Apply four distinct spots:

  • Lane 1 (SM1): Authentic 2-ethoxyphenol standard.

  • Lane 2 (SM2): Authentic 4-nitrobenzoyl chloride (quenched in MeOH).

  • Lane 3 (Rxn): The quenched reaction mixture.

  • Lane 4 (Co-Spot): Spot Lane 1, Lane 2, and Lane 3 directly on top of each other.

  • Validation Logic: If the product spot in Lane 3 perfectly overlays with a spot in Lane 4 without forming a "figure-eight" or elongated smear, you have definitive proof of the spot's identity, regardless of matrix-induced Rf​ shifts.

Step 3: Development

  • Place the plate in a saturated development chamber containing a mobile phase of Hexane:Ethyl Acetate (80:20 v/v) .

  • Allow the solvent front to migrate until it is 1 cm from the top edge. Remove and air-dry.

Step 4: Visualization

  • Examine the plate under a UV lamp at 254 nm.

  • Causality: The aromatic rings and the highly conjugated nitro group of the starting materials and the product strongly absorb UV light at 254 nm, quenching the green fluorescence of the F254 indicator and appearing as dark spots [3].

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating TLC workflow.

G Reactants 1. Reactants 2-Ethoxyphenol + 4-Nitrobenzoyl Chloride Reaction 2. Esterification Base-Catalyzed Reactants->Reaction Sampling 3. Aliquot Extraction (Microcapillary) Reaction->Sampling Quenching 4. MeOH Quench (Prevents On-Plate Hydrolysis) Sampling->Quenching Spotting 5. Co-Spotting (Self-Validating System) Quenching->Spotting Development 6. Elution (Hexane/EtOAc Mobile Phase) Spotting->Development Visualization 7. UV 254 nm Detection (Rf: Ester > Phenol) Development->Visualization

Workflow for TLC validation of (2-Ethoxyphenyl) 4-nitrobenzoate synthesis.

Conclusion

Validating the synthesis of (2-ethoxyphenyl) 4-nitrobenzoate requires a strategic blend of analytical techniques. While HPLC provides the ultimate quantitative authority for final product release, a rigorously designed, self-validating TLC protocol remains the most efficient method for real-time kinetic monitoring. By understanding the mechanistic causality behind polarity shifts and implementing mandatory quenching and co-spotting steps, researchers can eliminate analytical ambiguity and streamline their synthetic workflows.

References

  • Scribd. "TLC vs HPLC: Key Differences Explained - Chromatography." Available at:[Link]

Safety & Regulatory Compliance

Safety

Physicochemical Profiling &amp; Causality for Disposal Choices

As a Senior Application Scientist, I approach chemical disposal not merely as an end-step in drug development, but as a critical, highly regulated component of laboratory safety and environmental stewardship. (2-Ethoxyph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as an end-step in drug development, but as a critical, highly regulated component of laboratory safety and environmental stewardship. (2-Ethoxyphenyl) 4-nitrobenzoate (CAS: 357298-58-9) is a specialized nitroaromatic ester utilized in advanced synthetic research[1]. Due to the presence of the electron-withdrawing nitrobenzoate moiety, this compound presents specific physicochemical risks—most notably the potential for thermal decomposition into toxic nitrogen oxides (NOx)[2].

Proper disposal requires a self-validating system of segregation, containment, and destruction to ensure compliance with the EPA’s Resource Conservation and Recovery Act (RCRA). The following guide outlines the authoritative operational and disposal plans for this compound.

Understanding the molecular behavior of (2-Ethoxyphenyl) 4-nitrobenzoate dictates our handling protocols. The nitro group (-NO2) can act as an internal oxidant under extreme thermal stress, while the ester linkage is susceptible to hydrolysis if improperly mixed with strong acids or bases.

Table 1: Quantitative Safety & Disposal Parameters for Nitrobenzoate Esters

ParameterValue / CharacteristicOperational Implication (Causality)
Chemical Class Nitroaromatic EsterProne to hydrolysis; must be segregated from strong bases and acids to prevent exothermic degradation.
Thermal Decomposition > 200°C (Estimated)Yields highly toxic NOx and carbon oxide gases[3]. Requires high-temperature incineration with alkaline scrubbers.
Incompatibilities Strong oxidizing agentsSegregate from oxidizers to prevent spontaneous, energetic reactions[4].
EPA Waste Code Characteristic (D-Codes)Must be evaluated per EPA based on the solvent matrix used[5].

Regulatory Grounding: The EPA Mixture Rule

Under the EPA's mixture and derived-from rules outlined in, any solid waste generated from the treatment, storage, or disposal of a hazardous waste remains a hazardous waste[5]. While (2-Ethoxyphenyl) 4-nitrobenzoate itself is not explicitly a U-listed or P-listed waste, it is rarely disposed of in a vacuum. In drug discovery workflows, it is often dissolved in regulated solvents (e.g., methanol, dichloromethane). Therefore, generators must classify the entire mixture as hazardous waste, as mixing listed hazardous waste with non-hazardous waste does not eliminate the hazardous classification[6].

Step-by-Step Disposal Methodology

To maintain scientific integrity and operational safety, follow this self-validating disposal protocol. Each step is designed to verify the success of the previous one, ensuring a closed-loop safety system.

Step 1: Source Segregation (The Causality of Compatibility)

  • Action: Separate (2-Ethoxyphenyl) 4-nitrobenzoate waste into halogenated or non-halogenated streams based on the primary solvent used during your assay.

  • Causality: Mixing with incompatible waste streams (like heavy metal catalysts or strong oxidizers) can trigger exothermic hydrolysis of the ester bond. Furthermore, halogenated solvents require specific high-temperature incineration parameters to prevent the formation of environmental dioxins. Segregation validates the safety of the downstream destruction process.

Step 2: Primary Containment

  • Action: Collect solid waste (e.g., contaminated weigh boats, filter paper, pure compound) in a high-density polyethylene (HDPE) container. Liquid waste must be stored in HPLC-compatible safety cans equipped with pressure-relief valves.

  • Causality: HDPE provides excellent chemical resistance against esters and prevents leaching. Pressure-relief valves mitigate the critical risk of container rupture if trace thermal decomposition generates expanding NOx gases[2].

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "(2-Ethoxyphenyl) 4-nitrobenzoate" and the exact percentage of all associated solvents.

  • Causality: Accurate labeling prevents the generation of "unknown waste," which poses severe risks to waste handlers. This step serves as a self-validating ledger for the final disposal vendor.

Step 4: Final Destruction via Incineration

  • Action: Contract a licensed hazardous waste vendor to transport the material for high-temperature incineration in a facility equipped with an afterburner and alkaline scrubber system[3].

  • Causality: Incineration is the only absolute method to cleave and destroy the nitroaromatic ring safely. The alkaline scrubber is mandatory to neutralize the acidic NOx and HCl (if halogenated solvents are present) gases produced during combustion, preventing atmospheric pollution[3].

Experimental Workflow: Spill Response & Decontamination

If a spill occurs during routine laboratory handling, immediate and calculated action is required to prevent exposure and environmental release.

  • Isolate & Ventilate: Evacuate personnel from the immediate area. Ensure laboratory ventilation (fume hoods) is operating at maximum capacity to clear any aerosolized particulates.

  • Neutralize/Absorb: Do not use combustible materials (like paper towels) for pure compound spills. Use an inert absorbent such as vermiculite, sand, or diatomaceous earth[7].

  • Collect: Use non-sparking tools (e.g., plastic shovels) to sweep up the absorbent and place it into a dedicated, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with a mild detergent and copious amounts of water, collecting all rinsate as hazardous waste to ensure zero residue remains[3].

Logical Relationship Visualization

The following diagram illustrates the validated decision-making workflow for the disposal of (2-Ethoxyphenyl) 4-nitrobenzoate, ensuring compliance from the point of generation to final destruction.

G Start Waste Generation: (2-Ethoxyphenyl) 4-nitrobenzoate Check Is waste mixed with halogenated solvents? Start->Check Halogenated Segregate as Halogenated Waste Check->Halogenated Yes NonHalogenated Segregate as Non-Halogenated Waste Check->NonHalogenated No Label Apply EPA RCRA Label (e.g., Characteristic Waste) Halogenated->Label NonHalogenated->Label Incineration High-Temperature Incineration (Alkaline Scrubber Equipped) Label->Incineration

Caption: Waste segregation and disposal workflow for (2-Ethoxyphenyl) 4-nitrobenzoate.

References

  • A2B Chem / Chemikart. "1291845-66-3 | 2-ethoxyphenyl 4-nitrobenzoate." Chemikart. URL: [Link]

  • Environmental Protection Agency (EPA). "40 CFR 261.3 -- Definition of hazardous waste." eCFR. URL:[Link]

  • USW Online. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance." USW Online. URL: [Link]

  • Zoro / TCI. "6615 (English) AAA TCI MSDS A2.0." Zoro. URL: [Link]

Sources

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